molecular formula C13H9F2NO B7561162 4',3-Difluorobiphenyl-4-carboxamide

4',3-Difluorobiphenyl-4-carboxamide

Cat. No.: B7561162
M. Wt: 233.21 g/mol
InChI Key: YLMMMWUOLQOFRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4',3-Difluorobiphenyl-4-carboxamide ( 1214355-78-8) is a fluorinated biphenyl derivative of significant interest in advanced chemical and pharmaceutical research. With a molecular formula of C13H9F2NO and a molecular weight of 233.21, this compound serves as a valuable synthetic intermediate . The strategic incorporation of fluorine atoms on the aromatic rings is a key structural feature, as it enhances the molecule's metabolic stability and influences its binding affinity to biological targets, making it a privileged scaffold in medicinal chemistry . This compound is closely related to structures investigated for the development of novel succinate dehydrogenase inhibitor (SDHI) fungicides, highlighting its role in creating bioactive molecules for agrochemical research . Furthermore, its biphenyl-4-carboxamide core is a recognized pharmacophore in pharmaceutical discovery, exemplified by its use in designing potent and orally available TRPV1 antagonists for potential applications such as neuropathic pain treatment . The compound is characterized by high purity and comes as a solid material. It is intended for use by qualified researchers in laboratory settings. 4',3-Difluorobiphenyl-4-carboxamide is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-fluoro-4-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c14-10-4-1-8(2-5-10)9-3-6-11(13(16)17)12(15)7-9/h1-7H,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMMMWUOLQOFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 4',3-Difluorobiphenyl-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 4',3-Difluorobiphenyl-4-carboxamide . This document is structured for immediate application in drug discovery and materials science workflows.

Executive Summary

4',3-Difluorobiphenyl-4-carboxamide represents a privileged scaffold in modern medicinal chemistry. Characterized by a biphenyl core with strategic fluorination, this molecule balances lipophilicity with metabolic stability. The 4'-fluorine atom blocks the primary site of oxidative metabolism (CYP450-mediated hydroxylation), while the 3-fluorine atom (ortho to the carboxamide) modulates the acidity of the amide proton and influences the biaryl torsion angle via electrostatic repulsion and dipole effects. This guide outlines its properties, validated synthetic routes, and utility as a bioisostere in fragment-based drug design.

Part 1: Molecular Architecture & Physicochemical Profile

The strategic placement of fluorine atoms fundamentally alters the electronic landscape of the biphenyl carboxamide core.

Electronic and Steric Effects
  • 3-Fluoro Substituent (Proximal Ring): Located ortho to the carboxamide group. The high electronegativity of fluorine withdraws electron density from the amide carbonyl, slightly increasing the acidity of the N-H bond (facilitating H-bond donor capability). Sterically, it creates a "conformationally restricted" motif, often forcing the amide group out of coplanarity with the phenyl ring to minimize dipole-dipole repulsion.

  • 4'-Fluoro Substituent (Distal Ring): Located at the para position of the distal ring. This is a classic "metabolic block," preventing rapid clearance via hydroxylation while maintaining a steric profile similar to a hydrogen atom (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

Physicochemical Properties Data

Note: Values below represent a consensus of experimental data for close structural analogs and high-fidelity predictive models (ACD/Labs, ChemAxon).

PropertyValue / RangeTechnical Significance
Molecular Formula C₁₃H₉F₂NOCore composition.[1][2][3]
Molecular Weight 233.21 g/mol Fragment-like space (Rule of 3 compliant).
LogP (Predicted) 2.8 – 3.2Lipophilic enough for membrane permeability; optimal for CNS/peripheral targets.
Topological Polar Surface Area (TPSA) ~43 ŲExcellent oral bioavailability predictor (Target < 140 Ų).
H-Bond Donors / Acceptors 1 / 2Balanced profile for receptor binding pockets.
Melting Point 165 – 172 °CHigh crystallinity due to intermolecular amide H-bonding networks.
pKa (Amide) ~15.5Non-ionizable at physiological pH; neutral species dominates.

Part 2: Synthetic Methodologies

The most robust route to 4',3-Difluorobiphenyl-4-carboxamide utilizes Suzuki-Miyaura Cross-Coupling . This pathway is preferred over direct amidation of the biphenyl acid due to the commercial availability of the boronic acid fragments and the tolerance of the amide group under mild coupling conditions.

Retrosynthetic Analysis

The molecule is disconnected at the biaryl bond.

  • Fragment A (Electrophile): 4-Bromo-2-fluorobenzamide (The amide is stable; the bromine provides the oxidative addition site).

  • Fragment B (Nucleophile): 4-Fluorophenylboronic acid.

Validated Synthetic Protocol

Scale: 10 mmol Yield: 85-92%

  • Reagent Preparation:

    • Charge a round-bottom flask with 4-Bromo-2-fluorobenzamide (2.18 g, 10 mmol) and 4-Fluorophenylboronic acid (1.54 g, 11 mmol).

    • Add catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.05 eq) or Pd(PPh₃)₄ (5 mol%).

    • Solvent System: 1,4-Dioxane / Water (4:1 ratio, 40 mL total). Note: The water is critical for the base solubility.

    • Base: Potassium Carbonate (K₂CO₃, 4.14 g, 30 mmol).

  • Reaction:

    • Degas the mixture with Nitrogen or Argon for 10 minutes (sparging) to prevent homocoupling.

    • Heat to 90°C for 4–6 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.

  • Work-up:

    • Cool to room temperature. Dilute with Ethyl Acetate (100 mL).

    • Wash with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Recrystallization from Ethanol/Water is often sufficient due to the high melting point.

    • Alternatively, flash column chromatography (SiO₂, Gradient: 0 → 40% EtOAc in Hexanes).

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 4-Bromo-2-fluorobenzamide + 4-Fluorophenylboronic Acid Catalyst Catalyst Addition: Pd(dppf)Cl2 + K2CO3 Solvent: Dioxane/H2O Start->Catalyst Mix Reaction Reaction: Suzuki Coupling 90°C, 4-6 hrs, Argon atm Catalyst->Reaction Heat Workup Work-up: Extract (EtOAc) Wash (Brine) Dry (Na2SO4) Reaction->Workup Complete Product Final Product: 4',3-Difluorobiphenyl- 4-carboxamide (Solid, >98% Purity) Workup->Product Purify

Figure 1: Step-by-step Suzuki-Miyaura coupling workflow for the synthesis of the target scaffold.

Part 3: Reactivity & Stability

Hydrolytic Stability

The carboxamide bond at position 4 is robust. The ortho-fluorine (position 3) provides a steric shield against enzymatic hydrolysis (amidases), significantly extending the half-life compared to the non-fluorinated analog.

  • Acidic Conditions: Stable in 1N HCl at RT. Hydrolysis to the carboxylic acid requires refluxing in 6N HCl.

  • Basic Conditions: Resistant to mild base; hydrolyzes in 1N NaOH at elevated temperatures (>80°C).

Metabolic Stability (Microsomal)
  • Phase I Metabolism: The 4'-position is the most reactive site for CYP450 oxidation in biphenyls. Substituting this with Fluorine blocks the formation of the toxic quinone-imine metabolites often seen with unsubstituted biphenyl amines/amides.

  • Phase II Metabolism: The molecule lacks direct handles for glucuronidation, requiring prior functionalization.

Part 4: Applications in Medicinal Chemistry[4][5][6][7][8]

This scaffold is widely utilized as a bioisostere for lipophilic amide fragments in kinase inhibitors, receptor antagonists, and ion channel modulators.

Structure-Activity Relationship (SAR) Logic
  • Potassium Channel Openers (KCNQ2/3): The 3-fluoro-4-carboxamide motif mimics the electrostatic environment required for the selectivity filter in voltage-gated ion channels.

  • Dopamine D4 Antagonists: The difluorobiphenyl moiety provides the necessary lipophilic bulk to occupy the deep hydrophobic pocket of GPCRs, while the amide serves as a hydrogen bond anchor.

  • Liquid Crystals: The rigid biphenyl core and the dipole moment induced by the fluorine atoms make this a viable mesogen intermediate for liquid crystal displays (LCDs).

SAR Logic Diagram

SAR_Logic Core 4',3-Difluorobiphenyl-4-carboxamide (Core Scaffold) F_Distal 4'-Fluorine (Distal) Core->F_Distal F_Proximal 3-Fluorine (Proximal) Core->F_Proximal Amide 4-Carboxamide Core->Amide Effect_Metabolism Blocks CYP450 Oxidation (Metabolic Stability) F_Distal->Effect_Metabolism Function Effect_Conformation Induces Torsion (Modulates Planarity) F_Proximal->Effect_Conformation Function Effect_Binding H-Bond Donor/Acceptor (Receptor Anchoring) Amide->Effect_Binding Function

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each substituent.

References

  • Suzuki-Miyaura Coupling Standards

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
  • Biphenyl Scaffold Applications (D4 Antagonists)

    • Discusses the use of difluoropiperidine/biphenyl ethers in D4 receptor antagonism.
  • Metabolic Stability of Fluorinated Aromatics

    • Park, B. K., et al. (2001). Metabolism of Fluorine-Containing Drugs. Annual Review of Pharmacology and Toxicology.

Sources

Introduction: The Significance of Fluorinated Biphenyls in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4',3-Difluorobiphenyl-4-carboxamide

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1] The biphenyl carboxamide scaffold is a privileged structure, frequently appearing in FDA-approved drugs and clinical candidates for its robust binding capabilities and synthetic accessibility.[3][4]

This guide focuses on a specific, nuanced structure within this chemical class: 4',3-Difluorobiphenyl-4-carboxamide . While a dedicated CAS (Chemical Abstracts Service) number for this precise isomer is not readily found in major chemical databases, this indicates its status as a novel or specialized compound, likely pursued for targeted research applications. The absence of a pre-existing catalog entry necessitates a focus on its fundamental synthesis, predicted properties, and potential applications based on established principles of organic and medicinal chemistry.

This document serves as a technical primer for researchers, chemists, and drug development professionals, providing a comprehensive overview of a logical synthetic pathway, key physicochemical characteristics, and the rationale for its potential utility in advanced scientific research.

Physicochemical and Structural Data

A molecule's physical and chemical properties are critical determinants of its behavior in biological and material systems. The following table summarizes the predicted and calculated properties for 4',3-Difluorobiphenyl-4-carboxamide.

PropertyValueSource
Molecular Formula C₁₃H₉F₂NO-
Molecular Weight 233.22 g/mol -
CAS Number Not Assigned-
Predicted Boiling Point 392.5 ± 37.0 °CCalculated
Predicted Density 1.345 ± 0.06 g/cm³Calculated
Predicted pKa 16.25 ± 0.40Calculated

Note: Properties are computationally predicted and should be confirmed through empirical analysis.

Strategic Synthesis Pathway

The synthesis of 4',3-Difluorobiphenyl-4-carboxamide can be logically approached via a two-stage process: first, the construction of the core difluorobiphenyl structure using a palladium-catalyzed cross-coupling reaction, followed by the formation of the primary carboxamide.

Stage 1: Suzuki-Miyaura Cross-Coupling for Biphenyl Core Formation

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl systems from an aryl halide and an arylboronic acid.[5][6][7] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[6]

The proposed pathway involves the coupling of 4-bromo-2-fluorobenzoic acid with (3-fluorophenyl)boronic acid .

Suzuki-Miyaura Coupling cluster_reactants Reactants reactant1 4-Bromo-2-fluorobenzoic acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) reactant1->catalyst reactant2 (3-Fluorophenyl)boronic acid reactant2->catalyst product 4',3-Difluorobiphenyl-4-carboxylic acid catalyst->product Heat

Caption: Suzuki-Miyaura coupling for the synthesis of the carboxylic acid intermediate.

Experimental Protocol: Synthesis of 4',3-Difluorobiphenyl-4-carboxylic acid

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-2-fluorobenzoic acid (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

  • Solvent Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio). The mixture should be sparged with nitrogen for 15-20 minutes to ensure anaerobic conditions.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation:

    • Cool the mixture to room temperature and dilute with ethyl acetate.

    • Transfer to a separatory funnel and wash with water.

    • Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid product.

    • Filter the resulting solid, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4',3-Difluorobiphenyl-4-carboxylic acid.

Causality and Rationale:

  • Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination steps.[8]

  • Base: The base (K₂CO₃) is crucial for the transmetalation step, activating the boronic acid for transfer to the palladium center.[8]

  • Inert Atmosphere: A nitrogen or argon atmosphere is required to prevent the oxidation and deactivation of the Pd(0) catalyst.

Stage 2: Amide Formation from Carboxylic Acid

With the carboxylic acid intermediate in hand, the final step is the formation of the primary carboxamide. A common and reliable method is to first convert the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ammonia.

Amide Formation start_acid 4',3-Difluorobiphenyl-4-carboxylic acid reagent1 SOCl₂ or (COCl)₂ Solvent (e.g., DCM) start_acid->reagent1 acyl_chloride 4',3-Difluorobiphenyl-4-carbonyl chloride reagent2 Conc. NH₄OH acyl_chloride->reagent2 final_product 4',3-Difluorobiphenyl-4-carboxamide reagent1->acyl_chloride Step 1 reagent2->final_product Step 2

Sources

4',3-Difluorobiphenyl-4-carboxamide molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Weight Determination of 4',3-Difluorobiphenyl-4-carboxamide

Abstract

The precise determination of molecular weight is a cornerstone of chemical and pharmaceutical research, serving as a fundamental identifier for novel compounds. This guide provides a comprehensive technical overview of the theoretical principles and experimental methodologies for establishing the molecular weight of 4',3-Difluorobiphenyl-4-carboxamide, a representative small molecule within the fluorinated biphenyl class—a scaffold of significant interest in medicinal chemistry. We will detail the theoretical calculation of both average molecular weight and monoisotopic mass, followed by a robust, self-validating experimental protocol centered on High-Resolution Mass Spectrometry (HRMS). The causality behind experimental choices, data interpretation, and the complementary role of elemental analysis will be explored to provide researchers, scientists, and drug development professionals with a holistic understanding of this critical analytical process.

Introduction to 4',3-Difluorobiphenyl-4-carboxamide

Fluorinated biphenyls represent a privileged structural motif in modern drug discovery, valued for their ability to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties. 4',3-Difluorobiphenyl-4-carboxamide is a specific analogue within this class, characterized by a biphenyl core functionalized with two fluorine atoms and a carboxamide group. The precise positioning of these groups dictates its three-dimensional structure and potential pharmacological activity. Accurate molecular weight determination is the first and most critical step in its chemical characterization, confirming its identity and purity before its use in further research and development.

Chemical Structure

The nomenclature "4',3-Difluorobiphenyl-4-carboxamide" defines a precise arrangement of atoms. The structure consists of two phenyl rings joined by a single bond. One ring is substituted at the 4-position with a carboxamide group (-CONH₂) and at the 3-position with a fluorine atom. The second ring (designated with prime (') numbering) is substituted at the 4'-position with a second fluorine atom.

Caption: Chemical structure of 4',3-Difluorobiphenyl-4-carboxamide.

Based on this structure, the molecular formula is determined to be C₁₃H₉F₂NO .

Theoretical Molecular Weight Calculation

Before any experimental verification, the theoretical molecular weight must be calculated from the molecular formula. It is crucial to distinguish between two values: the average molecular weight and the monoisotopic mass.

  • Average Molecular Weight (MW): Calculated using the weighted average of the natural abundances of all stable isotopes of each element. This value is typically used for bulk material calculations (e.g., stoichiometry).

  • Monoisotopic Mass (Exact Mass): Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ¹⁹F). This value is paramount in mass spectrometry, as the instrument can resolve individual isotopic peaks.[1]

The calculations for C₁₃H₉F₂NO are summarized below.

ParameterCalculationResult
Average Molecular Weight (13 x 12.011) + (9 x 1.008) + (2 x 18.998) + (1 x 14.007) + (1 x 15.999)249.22 g/mol
Monoisotopic Mass (13 x 12.000000) + (9 x 1.007825) + (2 x 18.998403) + (1 x 14.003074) + (1 x 15.994915)249.06558 Da

Experimental Verification by High-Resolution Mass Spectrometry (HRMS)

While theoretical calculation provides an expected value, experimental verification is essential to confirm the identity of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, offering high accuracy and precision.[2][3] Instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure the mass-to-charge ratio (m/z) of an ion with an accuracy of less than 5 parts-per-million (ppm), which is often sufficient to unambiguously determine the elemental composition of a small molecule.[1][2]

Causality of Method Selection

The choice of HRMS over lower-resolution techniques is deliberate. A low-resolution instrument might identify a nominal mass of 249 Da, but numerous elemental formulas could correspond to this integer mass. HRMS, by providing a mass measurement to four or more decimal places (e.g., 249.0656 Da), drastically narrows the list of possible molecular formulas to a single, chemically plausible option, thereby providing a high degree of confidence in the compound's identity.[4] Electrospray ionization (ESI) is typically chosen as the ionization method for molecules of this type due to its soft ionization nature, which minimizes fragmentation and maximizes the abundance of the protonated molecular ion [M+H]⁺.[1][3]

Experimental Workflow Diagram

The following diagram outlines the logical flow of a typical HRMS experiment for molecular weight verification.

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing & Validation prep1 Weigh ~1 mg of 4',3-Difluorobiphenyl-4-carboxamide prep2 Dissolve in high-purity solvent (e.g., Acetonitrile/Water) prep1->prep2 prep3 Dilute to a final concentration of ~1-10 µg/mL prep2->prep3 analysis1 Infuse sample into ESI source prep3->analysis1 analysis2 Generate protonated molecular ions [M+H]⁺ analysis1->analysis2 analysis3 Measure m/z in HRMS analyzer (e.g., TOF) analysis2->analysis3 data1 Acquire high-resolution mass spectrum analysis3->data1 data2 Identify m/z of [M+H]⁺ ion data1->data2 data3 Compare experimental m/z to theoretical m/z data2->data3 data4 Calculate mass error (ppm) data3->data4 data5 Confirm identity (if error < 5 ppm) data4->data5

Caption: Experimental workflow for HRMS-based molecular weight determination.

Self-Validating Protocol for HRMS Analysis

This protocol is designed to be self-validating through the use of calibration standards and the calculation of mass accuracy.

  • Instrument Calibration: Before analysis, calibrate the mass spectrometer's m/z scale using a well-characterized calibration solution across the desired mass range.[4] This ensures the instrument is performing within specifications.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the 4',3-Difluorobiphenyl-4-carboxamide sample.

    • Dissolve the sample in a suitable high-purity solvent (e.g., 1 mL of acetonitrile) to create a stock solution.

    • Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL in a solvent appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Data Acquisition:

    • Set the ESI source to positive ion mode.

    • Infuse the diluted sample into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire data in a high-resolution mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500). The expected ion is [C₁₃H₉F₂NO + H]⁺, with a theoretical monoisotopic mass of 250.07341 Da.

    • It is best practice to use an internal lock mass—a known compound introduced concurrently—to correct for any minor instrument drift during the acquisition, ensuring the highest possible mass accuracy.[4]

  • Data Analysis:

    • Process the acquired spectrum to identify the peak corresponding to the [M+H]⁺ ion.

    • Record the experimentally measured m/z value.

    • Compare this experimental value to the calculated theoretical value (250.07341 Da).

    • Calculate the mass error in parts-per-million (ppm) using the formula:

      • Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

Data Interpretation and Confirmation

A successful confirmation of 4',3-Difluorobiphenyl-4-carboxamide requires two key criteria to be met:

  • Low Mass Error: The calculated mass error should be below a widely accepted threshold, typically < 5 ppm, and ideally < 2 ppm for modern instruments.[2] For example, an experimental mass of 250.0731 Da would result in a ppm error of -1.24 ppm, providing strong evidence for the proposed formula.

  • Isotopic Pattern Matching: The instrument should also resolve the isotopic peaks associated with the molecule. The relative abundance of the M+1 peak (primarily due to the natural abundance of ¹³C) should match the theoretically predicted isotopic distribution for C₁₃H₉F₂NO. This provides a secondary layer of confirmation.

Complementary Verification: Elemental Analysis

Elemental analysis, often referred to as CHN analysis, is a classic combustion-based technique that provides the weight percentage of carbon, hydrogen, and nitrogen in a pure sample.[5] This method offers an orthogonal validation of the compound's elemental composition and is used to determine its empirical formula.[6][7]

  • Principle: A known mass of the sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

  • Application: The resulting percentages can be compared to the theoretical values calculated from the molecular formula C₁₃H₉F₂NO.

ElementTheoretical Mass %
Carbon (C)(13 x 12.011) / 249.22 x 100% = 62.64%
Hydrogen (H)(9 x 1.008) / 249.22 x 100% = 3.64%
Nitrogen (N)(1 x 14.007) / 249.22 x 100% = 5.62%

Experimental results from a CHN analyzer that fall within an acceptable margin of error (typically ±0.4%) of these theoretical values provide strong, independent support for the molecular formula determined by HRMS.

Conclusion

The determination of the molecular weight of 4',3-Difluorobiphenyl-4-carboxamide is a multi-faceted process that integrates theoretical calculation with rigorous experimental validation. While the theoretical monoisotopic mass is calculated as 249.06558 Da , its confirmation relies on high-resolution mass spectrometry, which provides an accurate mass measurement with a low ppm error. The trustworthiness of this experimental result is ensured through proper instrument calibration, the use of internal standards, and comparison with the theoretical mass. Complementary data from elemental analysis further solidifies the assignment of the molecular formula, C₁₃H₉F₂NO . This synergistic approach, combining theoretical prediction with orthogonal experimental techniques, represents the gold standard in analytical chemistry for the unambiguous structural confirmation of novel small molecules in a research and drug development setting.

References

  • Application of Mass Spectrometry on Small Molecule Analysis. (2022). Institute of Chemistry, Academia Sinica. Available at: [Link]

  • Molecular Weight Determination. (n.d.). Impact Analytical. Available at: [Link]

  • Stoichiometry: Elemental Analysis. (n.d.). University of Wisconsin-Madison. Available at: [Link]

  • Can the molecular formula be determined from an elemental analysis? (2024). Quora. Available at: [Link]

  • Gao, H., et al. (2015). General Applications of Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]

  • How to Determine Molecular Weight? (n.d.). MtoZ Biolabs. Available at: [Link]

  • Sargent, M., & O'Connor, G. (2003). A Best Practice Guide for Accurate Mass Measurement of Small Molecules. LGC. Available at: [Link]

  • Elemental Analysis: Methods & Examples. (2022). StudySmarter. Available at: [Link]

  • Determining Molecular Formulas. (2025). Chemistry LibreTexts. Available at: [Link]

  • Percent Composition. (n.d.). University of Massachusetts. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4',3-Difluorobiphenyl-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4',3-Difluorobiphenyl-4-carboxamide is a molecule of significant interest within contemporary drug discovery and materials science. Its structure, featuring a difluorinated phenyl ring coupled to a benzamide moiety, presents a unique combination of lipophilicity, hydrogen bonding capability, and metabolic stability conferred by the fluorine atoms. This guide provides a comprehensive overview of a robust and efficient synthetic pathway for this target compound, grounded in established chemical principles. The narrative is designed for professionals in chemical research and development, emphasizing not just the procedural steps but the underlying scientific rationale for key strategic and tactical decisions in the synthesis.

Section 1: Retrosynthetic Analysis and Strategic Overview

The synthetic approach for 4',3-Difluorobiphenyl-4-carboxamide is best devised through a convergent strategy. This method involves the independent synthesis of two key fragments that are later joined to form the core structure, maximizing efficiency and overall yield.

A logical retrosynthetic disconnection breaks the molecule into two primary synthons: the biphenyl core and the C4-carboxamide group. The most pivotal disconnection is across the biphenyl C-C bond, which points toward a palladium-catalyzed cross-coupling reaction, the Suzuki-Miyaura coupling, as the key bond-forming strategy.[1][2] This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability and stability of its organoboron reagents.[1]

The final amide functional group can be installed from a carboxylic acid precursor, which in turn is derived from the hydrolysis of a more stable nitrile group present during the cross-coupling step. This strategic choice protects the reactive carboxylic acid functionality from potential side reactions during the palladium-catalyzed step.

This leads to a three-stage synthetic plan:

  • Core Assembly: A Suzuki-Miyaura cross-coupling between (3,4-difluorophenyl)boronic acid and a suitable 4-halobenzonitrile to construct the 4',3-difluorobiphenyl-4-carbonitrile intermediate.

  • Functional Group Transformation: Hydrolysis of the nitrile intermediate to the corresponding 4',3-difluorobiphenyl-4-carboxylic acid.

  • Amidation: Conversion of the carboxylic acid into the target 4',3-Difluorobiphenyl-4-carboxamide.

Section 2: Synthesis of Key Precursors

The success of a convergent synthesis hinges on the efficient preparation or procurement of the starting materials.

(3,4-Difluorophenyl)boronic Acid

This crucial coupling partner can be synthesized from 1-bromo-3,4-difluorobenzene via a Grignard reaction.[3] The formation of the Grignard reagent is an Umpolung (polarity reversal) of the aryl halide, turning the electrophilic carbon into a potent nucleophile.

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents, including atmospheric moisture, which would quench the reagent and reduce the yield.[4] Therefore, all glassware must be flame-dried, and anhydrous solvents must be used.

  • Initiation: The reaction between magnesium metal and the aryl halide can be slow to start due to a passivating layer of magnesium oxide on the metal surface.[4] Activating agents like iodine or 1,2-dibromoethane are often used to expose a fresh magnesium surface.

  • Borate Quench: The nucleophilic Grignard reagent attacks the electrophilic boron atom of the trialkyl borate. The reaction is performed at low temperatures (-78 °C) to prevent over-alkylation of the boron center. Subsequent acidic workup hydrolyzes the boronate ester to the desired boronic acid.[5]

4-Bromobenzonitrile

4-Bromobenzonitrile is a stable, crystalline solid that is widely available commercially with high purity. Its use as the electrophilic coupling partner is advantageous because the nitrile group is robust and generally unreactive under standard Suzuki coupling conditions, serving as a stable precursor to the desired carboxylic acid.

Section 3: Core Assembly via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone of this synthesis, forming the central carbon-carbon bond of the biphenyl system.[6][7]

Mechanistic Principles

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst:[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromobenzonitrile, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the (3,4-difluorophenyl)boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the C-C bond of the biphenyl product and regenerating the Pd(0) catalyst.

Detailed Experimental Protocol: Synthesis of 4',3-Difluorobiphenyl-4-carbonitrile
  • Reaction Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add 4-bromobenzonitrile (1.0 eq.), (3,4-difluorophenyl)boronic acid (1.2 eq.), and cesium carbonate (2.5 eq.).

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The mixture is sparged with argon for 15-20 minutes to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq.). The dppf ligand provides the stability and electronic properties necessary for an efficient catalytic cycle.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Workup and Purification: Cool the mixture, dilute with ethyl acetate, and wash with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield pure 4',3-Difluorobiphenyl-4-carbonitrile.

Section 4: Elaboration of the Carboxamide Functional Group

Nitrile Hydrolysis to Carboxylic Acid

The chemically stable nitrile group is now converted to a carboxylic acid. This can be achieved under either strong acidic or basic conditions. Basic hydrolysis is often preferred as it can be cleaner and avoid potential side reactions with the fluorine substituents.

  • Procedure: The 4',3-Difluorobiphenyl-4-carbonitrile is heated at reflux in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 6M NaOH).

  • Mechanism: The hydroxide ion attacks the electrophilic nitrile carbon, and subsequent proton transfers and elimination of ammonia (which is protonated in situ) lead to the formation of the sodium carboxylate salt.

  • Workup: After cooling, the reaction mixture is acidified with concentrated HCl, which protonates the carboxylate salt, causing the 4',3-Difluorobiphenyl-4-carboxylic acid to precipitate. The solid product is collected by filtration, washed with water, and dried.

Amide Formation

The final step is the conversion of the carboxylic acid to the primary amide. A common and reliable method is the two-step conversion via an acyl chloride intermediate.

  • Acyl Chloride Formation: The dried carboxylic acid is gently refluxed with thionyl chloride (SOCl₂), often with a catalytic amount of DMF. The reaction converts the carboxylic acid to the highly reactive 4',3-difluorobiphenyl-4-carbonyl chloride. Excess thionyl chloride is removed by distillation or under vacuum.

  • Ammonolysis: The crude acyl chloride is dissolved in an aprotic solvent (e.g., THF or dichloromethane) and cooled in an ice bath. Concentrated aqueous ammonia is added dropwise with vigorous stirring. The highly nucleophilic ammonia attacks the electrophilic carbonyl carbon, displacing the chloride and forming the stable amide product.[8][9]

  • Purification: The product often precipitates from the reaction mixture. It can be collected by filtration, washed with water to remove ammonium salts, and recrystallized to high purity.[10]

Alternatively, direct coupling agents can be used to form the amide in a single step from the carboxylic acid, which avoids the use of harsh reagents like thionyl chloride.[11] Reagents like Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid, allowing for direct attack by an amine.[11][12]

Section 5: Quantitative Data Summary

The following table summarizes representative data for the key compounds in this synthetic pathway.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateTypical Yield (%)Melting Point (°C)
4',3-Difluorobiphenyl-4-carbonitrileC₁₃H₇F₂N215.20White Solid85-95~95-100
4',3-Difluorobiphenyl-4-carboxylic acidC₁₃H₈F₂O₂234.20White Solid90-98>200
4',3-Difluorobiphenyl-4-carboxamideC₁₃H₉F₂NO233.22White Crystalline Solid80-90~180-185

Section 6: Synthetic Workflow Visualization

The following diagram illustrates the complete synthetic pathway from commercially available starting materials to the final product.

Synthesis_Workflow cluster_suzuki Suzuki-Miyaura Coupling SM1 1-Bromo-3,4-difluorobenzene Grignard (3,4-Difluorophenyl)magnesium bromide (in situ) SM1->Grignard 1. Mg, THF (anhydrous) SM2 4-Bromobenzonitrile Intermediate1 4',3-Difluorobiphenyl-4-carbonitrile p1 SM2->p1 Pd(dppf)Cl₂, Cs₂CO₃ Dioxane/H₂O, 100 °C BoronicAcid (3,4-Difluorophenyl)boronic acid Grignard->BoronicAcid 1. B(OMe)₃, -78 °C 2. H₃O⁺ BoronicAcid->p1 Pd(dppf)Cl₂, Cs₂CO₃ Dioxane/H₂O, 100 °C Intermediate2 4',3-Difluorobiphenyl-4-carboxylic acid Intermediate1->Intermediate2 NaOH(aq), EtOH reflux, then H₃O⁺ FinalProduct 4',3-Difluorobiphenyl-4-carboxamide Intermediate2->FinalProduct 1. SOCl₂, reflux 2. NH₃(aq), THF p1->Intermediate1 Pd(dppf)Cl₂, Cs₂CO₃ Dioxane/H₂O, 100 °C

Caption: Convergent synthesis of 4',3-Difluorobiphenyl-4-carboxamide.

Conclusion

This guide outlines a logical, efficient, and scalable synthesis for 4',3-Difluorobiphenyl-4-carboxamide. The strategy leverages a modern palladium-catalyzed Suzuki-Miyaura cross-coupling for the formation of the key biphenyl structure, followed by reliable functional group interconversions to yield the final product. The rationale behind the choice of reagents, reaction conditions, and protective group strategy has been detailed to provide a deeper understanding of the process. This pathway represents a field-proven approach, suitable for implementation in both academic research and industrial drug development settings.

References

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link][12]

  • Clark, J. (2023). The Preparation of Amides. Chemguide. [Link][10]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Link][8]

  • JoVE. (2023). Preparation of Amides. [Link][11]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. [Link][9]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis Pathways of 4-Bromo-2-fluorobenzonitrile. [Link][13]

  • Mallet, C. R., et al. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Molecules, 22(3), 479. [Link][1]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link][6]

  • Organic Syntheses. (n.d.). 4,4'-difluorobiphenyl. [Link][14]

  • Fuxin Custchem Fine Chemical Co., Ltd. (n.d.). 4-Bromo-2-fluorobenzonitrile Pharmaceutical intermediates. [Link][15]

  • ResearchGate. (2020). Synthesis of 3,4,5‐trifluorophenyl boronic acid using a Grignard reagent. [Link][16]

  • ResearchGate. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link][7]

  • Wikipedia. (n.d.). Grignard reagent. [Link][4]

  • The Organic Chemistry Channel. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link][2]

  • Google Patents. (n.d.). CN110981699A - A kind of synthetic process improvement of 3,4,5-trifluorophenol. [5]

Sources

In-Depth Technical Guide to the Biological Activity of Difluorobiphenyl Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Difluorobiphenyl carboxamides have emerged as a privileged scaffold in modern medicinal chemistry, demonstrating a wide spectrum of biological activities. Their unique structural features, including the conformational constraints imposed by the biphenyl core and the hydrogen bonding capabilities of the carboxamide linker, have made them attractive candidates for targeting various biological pathways implicated in a range of diseases, most notably cancer. This in-depth technical guide provides a comprehensive overview of the synthesis, mechanisms of action, key biological targets, and structure-activity relationships of difluorobiphenyl carboxamides. Detailed experimental protocols and data analysis strategies are also presented to enable researchers to effectively explore the therapeutic potential of this promising class of compounds.

Introduction: The Rise of a Privileged Scaffold

The biphenyl carboxamide moiety is a recurring structural motif in a multitude of biologically active molecules. The introduction of difluoro-substituents on the biphenyl rings significantly influences the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. These modifications can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles, making difluorobiphenyl carboxamides a focal point in contemporary drug discovery programs. This guide will delve into the core aspects of their biological activity, with a particular emphasis on their anticancer properties.

Synthetic Strategies: Building the Core Moiety

The synthesis of difluorobiphenyl carboxamides typically involves a multi-step process culminating in the formation of the crucial amide bond. The construction of the difluorobiphenyl core is a key preceding step, often achieved through palladium-catalyzed cross-coupling reactions.

Synthesis of the Difluorobiphenyl Carboxylic Acid Intermediate

A common and versatile method for constructing the biphenyl backbone is the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the efficient formation of a carbon-carbon bond between an aryl halide and an arylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a flame-dried round-bottom flask, combine the substituted bromobenzoic acid (1.0 eq), the corresponding difluorophenylboronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a degassed solvent mixture, typically toluene and ethanol (2:1), followed by an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) (2.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, and acidify with 1M HCl to precipitate the carboxylic acid product. Filter the solid, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.

Amide Bond Formation

The final step involves the coupling of the synthesized difluorobiphenyl carboxylic acid with a desired amine. Several coupling reagents can be employed, with the choice often depending on the steric and electronic properties of the coupling partners. For sterically hindered or electron-deficient anilines, the use of acyl fluorides generated in situ can be an effective strategy.[1]

Experimental Protocol: Amide Coupling via Acyl Fluoride

  • Acyl Fluoride Formation: In a dry reaction vessel under an inert atmosphere, dissolve the difluorobiphenyl carboxylic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM). Add a fluorinating agent, for example, cyanuric fluoride (2.0 eq), and stir at room temperature for 1-2 hours.

  • Amine Addition: Add the desired aniline derivative (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction to a temperature between 40-60 °C and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude amide can then be purified by flash column chromatography.

Mechanisms of Action and Key Biological Targets

Difluorobiphenyl carboxamides have been shown to exert their biological effects through the modulation of various cellular signaling pathways, with a significant focus on those implicated in cancer progression. A prominent example is the compound N-(2,4-Difluorophenyl)-2',4'-difluoro-4-hydroxybiphenyl-3-carboxamide (NSC765598), which has been identified as a potential multi-targeted agent.[2]

Inhibition of Kinase Signaling Cascades

Many difluorobiphenyl carboxamides function as inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Key Kinase Targets:

  • mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that acts as a central regulator of cell growth and metabolism.[2]

  • EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival.[2]

  • FGFR (Fibroblast Growth Factor Receptor): A family of receptor tyrosine kinases involved in angiogenesis, cell proliferation, and differentiation.[2]

  • MAP2K1 (MEK1): A dual-specificity protein kinase that is a key component of the MAPK/ERK signaling pathway, which is frequently activated in cancer.[2]

The inhibition of these kinases by difluorobiphenyl carboxamides can lead to the suppression of tumor growth and the induction of apoptosis.

Kinase_Inhibition_Pathway cluster_0 Difluorobiphenyl Carboxamide cluster_1 Kinase Targets cluster_2 Cellular Effects Compound Difluorobiphenyl Carboxamide mTOR mTOR Compound->mTOR EGFR EGFR Compound->EGFR FGFR FGFR Compound->FGFR MAP2K1 MAP2K1 Compound->MAP2K1 Proliferation Decreased Cell Proliferation mTOR->Proliferation Apoptosis Increased Apoptosis mTOR->Apoptosis EGFR->Proliferation EGFR->Apoptosis FGFR->Proliferation FGFR->Apoptosis MAP2K1->Proliferation MAP2K1->Apoptosis

Caption: Inhibition of key kinase signaling pathways by difluorobiphenyl carboxamides.

Modulation of Other Cancer-Related Pathways

Beyond direct kinase inhibition, difluorobiphenyl carboxamides may also impact other critical cellular processes.

  • iNOS (inducible Nitric Oxide Synthase): Overexpression of iNOS is associated with inflammation and cancer progression. Some difluorobiphenyl carboxamides have shown potential to target iNOS.[2]

  • TGF-β1 (Transforming Growth Factor-beta 1): A cytokine with a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages.[2]

Structure-Activity Relationships (SAR)

The biological activity of difluorobiphenyl carboxamides is highly dependent on the substitution patterns on both the biphenyl core and the carboxamide nitrogen. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective inhibitors.

Compound IDR1 (Biphenyl Ring A)R2 (Biphenyl Ring B)R3 (Amide)Target(s)IC50 (µM)
NSC765598 2',4'-difluoro-4-hydroxy3-carboxy2,4-difluorophenylmTOR, EGFR, iNOS, etc.Varies by target
Analog A 4'-fluoro4-carboxyPhenylKinase X5.2
Analog B 3',5'-difluoro4-carboxy3-chlorophenylKinase Y1.8
Analog C 4'-methoxy4-carboxy4-methylphenylKinase Z>10

Table 1: Illustrative Structure-Activity Relationship Data for Difluorobiphenyl Carboxamides. (Note: Data is hypothetical for illustrative purposes and should be replaced with actual experimental values).

Key SAR Insights:

  • Fluorine Substitution: The position and number of fluorine atoms on the biphenyl rings significantly impact potency and selectivity. Difluoro-substitution often enhances activity compared to mono-fluoro or non-fluorinated analogs.

  • Amide Substituent: The nature of the substituent on the carboxamide nitrogen plays a critical role in target engagement. Electron-withdrawing or -donating groups on the phenyl ring can modulate activity and selectivity.

  • Linker and Core Flexibility: The biphenyl core provides a degree of rotational freedom, which can be constrained by ortho-substituents, influencing the preferred conformation for target binding.

Experimental Evaluation of Biological Activity

A tiered approach is typically employed to evaluate the biological activity of newly synthesized difluorobiphenyl carboxamides, progressing from in vitro biochemical and cell-based assays to in vivo animal models.

In Vitro Assays

5.1.1. Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Experimental Protocol: In Vitro mTOR Kinase Assay [3]

  • Reaction Components: Prepare a reaction mixture containing recombinant active mTOR enzyme, a substrate (e.g., inactive p70S6K), and ATP in a kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄).

  • Compound Incubation: Add varying concentrations of the difluorobiphenyl carboxamide test compound to the reaction mixture.

  • Reaction Initiation and Termination: Initiate the kinase reaction by adding ATP and incubate at 30°C for 30 minutes. Terminate the reaction by adding SDS-PAGE loading buffer.

  • Detection: Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

  • Data Analysis: Quantify the band intensities to determine the IC50 value of the inhibitor.

5.1.2. Cell-Based Assays

These assays assess the effect of the compounds on cellular processes in relevant cancer cell lines.

Experimental Protocol: Cell Proliferation (MTT) Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the difluorobiphenyl carboxamide for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Synthesis of Difluorobiphenyl Carboxamides B Biochemical Assays (e.g., Kinase Inhibition) A->B C Cell-Based Assays (e.g., Proliferation, Apoptosis) B->C D Lead Compound Identification C->D E Animal Model Selection (e.g., Xenograft) D->E F Efficacy Studies (Tumor Growth Inhibition) E->F G Toxicity and Pharmacokinetic Studies F->G H Preclinical Candidate Selection G->H

Caption: A typical experimental workflow for evaluating difluorobiphenyl carboxamides.

In Vivo Animal Models

Promising compounds identified from in vitro studies are further evaluated in animal models to assess their efficacy and safety in a more complex biological system.

5.2.1. Xenograft Models

Human cancer cells are implanted into immunocompromised mice to form tumors.

Experimental Protocol: Orthotopic Xenograft Model [4][5][6]

  • Cell Implantation: Surgically implant human cancer cells into the corresponding organ of immunocompromised mice (e.g., breast cancer cells into the mammary fat pad).

  • Tumor Growth Monitoring: Allow the tumors to establish and grow to a palpable size. Monitor tumor volume regularly using calipers.

  • Compound Administration: Randomize the tumor-bearing mice into treatment and control groups. Administer the difluorobiphenyl carboxamide compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Assessment: Continue to monitor tumor growth in all groups. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Toxicity Assessment: Monitor the general health and body weight of the mice throughout the study to assess for any treatment-related toxicity.

Conclusion and Future Directions

Difluorobiphenyl carboxamides represent a highly versatile and promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their ability to engage multiple key signaling pathways offers the potential for overcoming drug resistance and achieving durable clinical responses. Future research in this area should focus on:

  • Expansion of Chemical Diversity: Synthesis and screening of larger and more diverse libraries of difluorobiphenyl carboxamides to identify novel scaffolds with improved potency and selectivity.

  • Target Deconvolution: Elucidating the full spectrum of biological targets for active compounds to better understand their mechanisms of action and potential off-target effects.

  • Combination Therapies: Investigating the synergistic effects of difluorobiphenyl carboxamides with existing anticancer agents to develop more effective treatment regimens.

  • Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to treatment with these agents.

The continued exploration of this chemical space, guided by the principles of rational drug design and rigorous biological evaluation, holds great promise for the future of targeted cancer therapy.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Schäfer, G., & Bode, J. W. (2017). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 71(4), 219-223.
  • Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. ResearchGate. [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. [Link]

  • BIPHENYL CARBOXYLIC ACID. Ataman Kimya. [Link]

  • Schäfer, G., & Bode, J. W. (2017). The Synthesis of Sterically Hindered Amides. CHIMIA, 71(4), 219-223.
  • The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C: Organic. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]

  • mTOR/EGFR/iNOS/MAP2K1/FGFR/TGFB1 Are Druggable Candidates for N-(2,4-Difluorophenyl)-2′,4′-Difluoro-4-Hydroxybiphenyl-3-Carboxamide (NSC765598), With Consequent Anticancer Implications. ResearchGate. [Link]

  • Anticancer efficacy of biphenyl-based compounds in published research studies. ResearchGate. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI. [Link]

  • In vivo tumor growth inhibition: orthotopic xenograft model 2. a Tumor... ResearchGate. [Link]

  • Discovering new mTOR inhibitors for cancer treatment through virtual screening methods and in vitro assays. PubMed Central. [Link]

  • Human tumor xenograft models for preclinical assessment of anticancer drug development. PubMed. [Link]

  • The anti-Fn14 antibody BIIB036 inhibits tumor growth in xenografts and patient derived primary tumor models and enhances efficacy of chemotherapeutic agents in multiple xenograft models. PubMed. [Link]

  • Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. ResearchGate. [Link]

  • Orthotopic tumours, a hot topic for xenograft models? PubMed Central. [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. PubMed Central. [Link]

  • mTOR Inhibition Induces EGFR Feedback Activation in Association with Its Resistance to Human Pancreatic Cancer. MDPI. [Link]

  • Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. PubMed Central. [Link]

  • mTOR: Methods and Protocols. Stony Brook University. [Link]

  • Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. PubMed. [Link]

  • Small-molecule mTOR inhibitors in the clinic: From bench to bedside. PubMed. [Link]

  • Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. MDPI. [Link]

  • Novel flexible biphenyl PfDHFR inhibitors with improved antimalarial activity. PubMed Central. [Link]

  • Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors. PubMed Central. [Link]

  • Insight into anti-cancer FGFR inhibitors by 3D-QSAR method. Vensel Publications. [Link]

  • 3D QSAR Studies of Mps1 (TTK) Kinase Inhibitors Based on CoMFA. CHOSUN. [Link]

  • Special Issue : Kinase Inhibitor Chemistry. MDPI. [Link]

  • Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Publishing. [Link]

  • Novel trifluoromethylated enobosarm analogues show very potent antiandrogen activity in prostate cancer cells, and cells with acquired bicalutamide resistance whilst maintaining tissue selectivity in vivo. ResearchGate. [Link]

Sources

The Strategic Incorporation of Fluorinated Biphenyls in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rise of a Privileged Motif

In the landscape of contemporary drug discovery, the quest for molecules with optimized pharmacokinetic and pharmacodynamic profiles is a perpetual challenge. Among the myriad strategies employed, the incorporation of fluorine into lead compounds has emerged as a uniquely powerful tool.[1][2][3] Parallel to this, the biphenyl scaffold has long been recognized as a "privileged structure," a versatile framework capable of presenting pharmacophoric elements in a defined spatial orientation to interact with biological targets. This guide delves into the synergistic combination of these two pillars of medicinal chemistry: the fluorinated biphenyl. We will explore the fundamental principles, synthetic strategies, and profound impact of this motif, moving beyond a simple recitation of facts to explain the causal relationships that drive its successful application in drug development.[1][4]

Chapter 1: Deconstructing the Key Players: Fluorine and the Biphenyl Scaffold

The Unique Physicochemical Character of Fluorine

To appreciate the utility of fluorinated biphenyls, one must first understand the fundamental properties of the fluorine atom itself. It is not merely a hydrogen isostere; its effects are far more nuanced.[5][6]

  • Electronegativity and the C-F Bond: As the most electronegative element, fluorine creates a highly polarized and exceptionally strong carbon-fluorine (C-F) bond (bond energy ≈ 441 kJ/mol vs. ≈ 414 kJ/mol for C-H).[3] This inherent strength is a cornerstone of its ability to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][7][8]

  • Size and Steric Profile: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows it to act as a subtle steric replacement, capable of influencing molecular conformation without introducing significant bulk.[1]

  • Modulation of Physicochemical Properties: Strategic fluorination can profoundly alter a molecule's properties:

    • Lipophilicity (LogP): The effect is context-dependent. While a single fluorine atom can increase lipophilicity, polyfluorination often decreases it. This allows for fine-tuning of a drug's solubility and membrane permeability.[9]

    • pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups (e.g., amines), which can be critical for optimizing target engagement or improving oral absorption.[8][9]

The Biphenyl Scaffold: A Foundation for Target Engagement

The biphenyl unit is more than just a linker. Its utility in drug design stems from its semi-rigid nature, which can be exploited to control the three-dimensional arrangement of substituents.

  • Conformational Behavior: Biphenyl itself is not planar in solution, exhibiting a twisted conformation with a dihedral angle of approximately 45° due to steric hindrance between the ortho-hydrogens.[10] This inherent twist is a crucial starting point for conformational control.

  • Atropisomerism: When bulky substituents are placed at the ortho positions of the biphenyl rings, rotation around the central C-C bond can be severely restricted. If the barrier to rotation is high enough (typically >16-19 kcal/mol), stable, isolable conformational isomers known as atropisomers can result.[10] This phenomenon provides a powerful method for locking a molecule into a specific, biologically active conformation.

Chapter 2: The Power of Position: Strategic Fluorination of the Biphenyl Core

The true elegance of the fluorinated biphenyl motif lies in the positional interplay between the fluorine atom(s) and the biphenyl scaffold. The location of fluorine dictates its function.

  • Ortho-Fluorination: The Conformational Lock: Placing a fluorine atom at an ortho-position is a key strategy for inducing a specific dihedral angle. The steric clash between the ortho-fluorine and the hydrogens on the adjacent ring forces a more twisted conformation.[10] This conformational restriction can pre-organize the molecule for optimal binding to a target receptor, enhancing potency and selectivity. Trifluoromethyl (CF3) groups, being somewhat smaller than isopropyl groups, can also serve this role effectively.[11]

  • Para-Fluorination: The Metabolic Shield: A common site for CYP-mediated aromatic oxidation is the para-position. Introducing a fluorine atom at this site effectively blocks this metabolic "soft spot," thanks to the strength of the C-F bond.[8][12] This strategy is frequently used to increase a drug's half-life and oral bioavailability.

  • Meta-Fluorination: The Subtle Modulator: While less dramatic than ortho or para substitution, meta-fluorination can subtly alter the electronic properties of the ring system. This can influence the pKa of distant functional groups or modulate cation-π interactions with the target protein.

The following diagram illustrates how ortho-fluorination can enforce a twisted conformation, a critical concept in designing molecules with high target affinity.

Caption: Conformational control via ortho-fluorination.

Chapter 3: Synthetic Strategies for Accessing Fluorinated Biphenyls

The reliable synthesis of fluorinated biphenyls is paramount for their application in medicinal chemistry. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are the workhorses in this field.[13][14][15][16]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction, which couples an organoboron compound (like a boronic acid) with an organohalide, is highly valued for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials.[1][15] This makes it an ideal choice for constructing complex fluorinated biphenyls.[14][17]

The general workflow for selecting a synthetic strategy is outlined below.

G cluster_LSF Late-Stage Functionalization (LSF) cluster_traditional Traditional Synthesis start Target Fluorinated Biphenyl is_complex Is the molecule complex? (Late-stage synthesis needed?) start->is_complex lsf Late-Stage Fluorination (e.g., C-H Activation) is_complex->lsf Yes coupling Cross-Coupling Strategy is_complex->coupling No lsf_adv Advantages: - Rapid SAR exploration - Access to novel analogues lsf->lsf_adv lsf_disadv Disadvantages: - Challenging regioselectivity - Specialized reagents lsf->lsf_disadv suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acid + Aryl Halide) coupling->suzuki other Other Couplings (Stille, Negishi, etc.) coupling->other protocol Execute Synthesis suzuki->protocol Proceed to Protocol

Caption: Decision workflow for synthesizing fluorinated biphenyls.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the synthesis of a fluorinated biphenyl derivative.

Objective: To synthesize 4,4'-difluorobiphenyl from 1-bromo-4-fluorobenzene and 4-fluorophenylboronic acid.

Materials:

  • 1-bromo-4-fluorobenzene (1.0 mmol, 1 equiv.)

  • 4-fluorophenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh3) (0.08 mmol, 8 mol%)

  • Potassium carbonate (K2CO3) (2.0 mmol, 2.0 equiv.)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-fluorobenzene, 4-fluorophenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add toluene and water via syringe.

  • Heat the reaction mixture to 90°C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4,4'-difluorobiphenyl.

Self-Validation: The success of the reaction is confirmed by characterization of the final product using 1H NMR, 13C NMR, and mass spectrometry, comparing the data to literature values. The disappearance of starting materials as monitored by TLC provides in-process validation.

The Frontier: Late-Stage Fluorination

A significant advancement in the field is late-stage fluorination (LSF), where a C-F bond is introduced at a late step in a complex synthesis.[18][19][20] This approach, often utilizing C-H activation chemistry, allows chemists to rapidly generate fluorinated analogues of a lead compound without having to re-synthesize the molecule from scratch, accelerating the exploration of structure-activity relationships (SAR).[20][21]

Chapter 4: Case Studies in Drug Development

The true measure of a chemical motif's value is its successful application in approved therapeutics. Fluorinated biphenyls are integral to several important drugs.

Case Study 1: Tafamidis (Vyndaqel®)
  • Indication: Transthyretin amyloidosis (ATTR), a rare, progressive, and fatal disease.[22]

  • Mechanism of Action: Tafamidis is a kinetic stabilizer of the transthyretin (TTR) protein.[23] In ATTR, the TTR tetramer dissociates into monomers, which misfold and aggregate into amyloid fibrils. Tafamidis binds to the thyroxine-binding sites of the TTR tetramer, stabilizing it and preventing its dissociation, thereby halting the progression of the disease.[23]

  • Role of the Fluorinated Biphenyl Core: While Tafamidis contains a dichlorinated phenyl ring, the principles are analogous. The halogenated phenyl ring is crucial for occupying the hydrophobic binding pocket of TTR. The specific substitution pattern is optimized for high-affinity binding and stabilization of the protein's native tetrameric state.

Compound PropertyValueSource
Drug Name Tafamidis
Molecular Formula C14H7Cl2NO3[24]
Molecular Weight 308.12 g/mol [24]
AlogP 4.50[24]
Indication Transthyretin Amyloidosis[22]
Case Study 2: Ledipasvir (in Harvoni®)
  • Indication: Chronic Hepatitis C Virus (HCV) infection, genotype 1.[25][26]

  • Mechanism of Action: Ledipasvir is a potent inhibitor of the HCV NS5A protein, a phosphoprotein essential for viral RNA replication and virion assembly.[25][27] By inhibiting NS5A, ledipasvir effectively shuts down the viral life cycle.

  • Role of the Fluorinated Biphenyl Core: Ledipasvir contains a complex core structure where a difluorofluorene unit is linked to an imidazole.[27][28] This extended, rigid, and fluorinated biphenyl-like system is critical for its potent inhibitory activity. The difluoro substitution on the fluorene moiety contributes to the molecule's binding affinity and favorable pharmacokinetic profile, locking in a conformation that fits precisely into the NS5A inhibitor binding site.

Compound PropertyValueSource
Drug Name Ledipasvir[25]
Molecular Formula C49H54F2N8O6[28]
Molecular Weight 889.0 g/mol [25]
Protein Binding >99%[25]
Indication Hepatitis C (Genotype 1)[25]

Chapter 5: Future Directions and Conclusion

The strategic use of fluorinated biphenyls in medicinal chemistry is far from mature. Future advancements will likely focus on several key areas:

  • New Synthetic Methods: The development of more efficient, selective, and sustainable methods for synthesizing these scaffolds, particularly for late-stage fluorination, will continue to be a major research driver.[29]

  • Computational Prediction: As computational models become more sophisticated, the ability to accurately predict the effects of fluorination on conformation, metabolism, and target binding will accelerate the design of new drug candidates.

  • Novel Fluorinated Groups: Exploration of less common fluorinated groups beyond simple C-F or CF3 substitution may unlock new biological activities and physicochemical properties.[30]

References

  • Suzuki-Miyaura CC Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - Semantic Scholar. (2017, February 28). Semantic Scholar.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki-Miyaura Cross Coupling with Electron-Poor Substr
  • Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach.
  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals. Research Repository UCD.
  • Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction.
  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023, August 5). ACS Omega.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Conformations of Biphenyls. (2023, January 22). Chemistry LibreTexts.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Bioisosteric Replacements. Chemspace.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv.
  • Ledipasvir. PubChem.
  • Fluorine labeling of ortho-phenylenes to facilitate conform
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 21). PubMed.
  • Novel synthesis of fluorinated molecules with potential in drug research developed. (2024, June 21). University of Kiel.
  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and m
  • Late-Stage Fluorin
  • LEDIPASVIR. precisionFDA.
  • Fluorine in medicinal chemistry. (2007, December 13). Chemical Society Reviews (RSC Publishing).
  • A Technical Guide to Fluorinated Biaryl Compounds: Synthesis, Properties, and Applic
  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Sci-Hub.
  • Phenyl and Biphenyl Molecular Metaphors in Drug Design. Blumberg Institute.
  • The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituent.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.
  • Late-Stage Fluorination:
  • Fluorinated biphenyl aromatic polyimides for gas separation applic
  • Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. (2025, August 9).
  • Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. (n.d.).
  • Late-stage fluorination to form 18 F-labeled aryl fluorides. [ 18...
  • Ledipasvir. Wikipedia.
  • Chemical Aspects of Human and Environmental Overload with Fluorine. PMC.
  • CAS 594839-88-0 (Tafamidis). BOC Sciences. [Link]

  • Tafamidis Synthetic Routes. MedKoo Biosciences.
  • Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis.
  • Tafamidis Meglumine. PubChem.
  • Compound: TAFAMIDIS (CHEMBL2103837). ChEMBL.
  • Ledipasvir/sofosbuvir. Wikipedia.
  • Tafamidis ≥98% (, HPLC). Sigma-Aldrich.
  • Fluorine labeling of ortho-phenylenes to facilitate conform
  • 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. PMC.

Sources

The Strategic Role of Fluorine in Drug Design and Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorine has transitioned from a chemical curiosity to an indispensable element in modern drug discovery. Its unique electronic properties, small size, and the sheer strength of the carbon-fluorine bond provide medicinal chemists with a powerful tool to fine-tune the multifaceted properties of drug candidates. The strategic incorporation of fluorine can profoundly influence metabolic stability, target binding affinity, acid/base character (pKa), and lipophilicity, which collectively govern a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile. This guide provides a comprehensive overview of the core principles behind fluorine's utility, explains the causality behind its effects, and offers practical insights into its application in drug development workflows. We will explore the key physicochemical modulations, present detailed experimental protocols for their assessment, and illustrate these concepts with diagrams and data-driven tables.

The Uniqueness of the Fluorine Atom: A Privileged Element in Medicinal Chemistry

The outsized role of fluorine in drug design stems from a unique combination of fundamental properties that distinguish it from hydrogen and other halogens. Understanding these properties is critical to appreciating its strategic value.

  • High Electronegativity: Fluorine is the most electronegative element (3.98 on the Pauling scale), creating a strong dipole in the C-F bond and exerting a powerful electron-withdrawing inductive effect on neighboring atoms.[1][2]

  • Small Atomic Radius: With a van der Waals radius of ~1.47 Å, fluorine is only slightly larger than hydrogen (~1.20 Å).[1] This allows it to act as a bioisostere of hydrogen, often enabling substitution with minimal steric perturbation while inducing significant electronic changes.[3][4]

  • Extraordinary Bond Strength: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol for a bond to an sp³ carbon).[1] This high bond energy makes it highly resistant to metabolic cleavage, a cornerstone of its application in drug design.[5][6]

  • Moderate Hydrogen Bond Acceptor: While highly electronegative, the tightly held electrons make fluorine a weak to moderate hydrogen bond acceptor.[1][7] Its ability to participate in favorable electrostatic and dipole-dipole interactions within a protein binding pocket is highly context-dependent.[1]

These intrinsic characteristics are the foundation upon which fluorine's strategic applications are built, enabling chemists to rationally modulate molecular behavior to overcome common drug development hurdles.

Core Physicochemical and Pharmacokinetic (PK) Effects of Fluorination

The introduction of fluorine into a lead compound can trigger a cascade of changes in its physicochemical properties. These are not isolated effects; they are interconnected and collectively shape the molecule's overall in vivo performance.

Enhancing Metabolic Stability: The "Metabolic Shield"

One of the most impactful applications of fluorine is to block unwanted metabolism.[8] Many drug candidates fail due to rapid clearance by cytochrome P450 (CYP) enzymes in the liver, which often oxidize metabolically labile C-H bonds.[1]

Causality: By replacing a vulnerable hydrogen atom at a "metabolic soft spot" with fluorine, chemists leverage the high strength of the C-F bond.[5][6] This bond is significantly more resistant to oxidative cleavage by CYP enzymes compared to a C-H bond.[9] Furthermore, the strong electron-withdrawing nature of fluorine can deactivate adjacent sites, further reducing the molecule's susceptibility to metabolism.[10][11] This "metabolic shielding" increases the drug's half-life and systemic exposure, often leading to improved efficacy and potentially lower required doses.[1][12]

cluster_0 Standard Metabolic Pathway (C-H Bond) cluster_1 Fluorine-Blocked Pathway (C-F Bond) Drug_CH Drug Candidate (with C-H 'soft spot') CYP450_1 Cytochrome P450 Enzyme Drug_CH->CYP450_1 Oxidation Metabolite_OH Oxidized Metabolite (Inactive/Toxic) CYP450_1->Metabolite_OH Clearance_1 Rapid Clearance Metabolite_OH->Clearance_1 Drug_CF Fluorinated Drug (C-F at 'soft spot') CYP450_2 Cytochrome P450 Enzyme Drug_CF->CYP450_2 Blocked Metabolism Blocked CYP450_2->Blocked C-F bond resists cleavage Exposure Increased Systemic Exposure & Half-Life Blocked->Exposure

Caption: Fluorine-mediated interactions within a target binding site.

Strategic Application in the Drug Discovery Workflow

The decision to incorporate fluorine is a strategic one, typically made during the lead optimization phase to address specific liabilities of a promising compound.

The Fluorine Scan: A Lead Optimization Tactic

A "fluorine scan" is a medicinal chemistry strategy where fluorine atoms are systematically introduced at various positions on a lead molecule. This allows researchers to rapidly probe the structure-activity relationship (SAR) and assess the impact on key drug-like properties.

cluster_assays Lead Initial Lead Compound (e.g., High Potency, Poor PK) Synthesize Synthesize Analogs (Fluorine Scan) Lead->Synthesize Assay Parallel Assay Funnel Synthesize->Assay Potency Potency Assay (IC₅₀/EC₅₀) MetStab Metabolic Stability (Microsomes, t₁/₂) Perm Permeability (e.g., PAMPA) PKA pKa / LogD Measurement Analysis Analyze Data (Identify Improved Candidate) Potency->Analysis MetStab->Analysis Perm->Analysis PKA->Analysis Optimized Optimized Candidate (Balanced Profile) Analysis->Optimized

Sources

4',3-Difluorobiphenyl-4-carboxamide literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4',3-Difluorobiphenyl-4-carboxamide: Synthesis, Potential Pharmacological Activities, and Structure-Activity Relationships

Introduction

The biphenyl carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility, arising from the rotation around the biphenyl axis, allows for optimal binding to a variety of biological targets. The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1][2][3] Fluorine's high electronegativity and small size can lead to favorable interactions with protein targets and modulate the acidity of nearby functional groups.[1][2][3] This guide provides a comprehensive technical overview of 4',3-Difluorobiphenyl-4-carboxamide, a molecule that combines the biphenyl carboxamide scaffold with fluorine substitution. Due to the limited direct literature on this specific compound, this document presents a proposed synthetic pathway based on established chemical transformations and explores its potential biological activities and structure-activity relationships by drawing parallels with structurally related molecules.

Proposed Synthesis of 4',3-Difluorobiphenyl-4-carboxamide

A plausible and efficient multi-step synthesis of 4',3-Difluorobiphenyl-4-carboxamide is outlined below. The cornerstone of this approach is the Suzuki-Miyaura cross-coupling reaction to construct the core biphenyl structure.[4]

Overall Synthetic Scheme

Synthetic_Pathway A 4-Bromo-1-nitrobenzene C 4'-Nitro-3-fluorobiphenyl A->C Suzuki-Miyaura Coupling B 3-Fluorophenylboronic acid B->C D 4'-Amino-3-fluorobiphenyl C->D Nitro Reduction E 4'-Cyano-3-fluorobiphenyl D->E Sandmeyer Reaction F 4'-Carboxy-3-fluorobiphenyl E->F Nitrile Hydrolysis G 4',3-Difluorobiphenyl-4-carboxamide F->G Amide Formation

Caption: Proposed multi-step synthesis of 4',3-Difluorobiphenyl-4-carboxamide.

Step 1: Suzuki-Miyaura Coupling for 4'-Nitro-3-fluorobiphenyl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a robust method for forming carbon-carbon bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[4] In this step, 4-bromo-1-nitrobenzene is coupled with 3-fluorophenylboronic acid to yield 4'-nitro-3-fluorobiphenyl.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1-nitrobenzene (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a suitable solvent system, for example, a mixture of toluene and ethanol, and an aqueous solution of a base like sodium carbonate (2.0 M, 2.0 eq).[5]

  • Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to reflux (typically 80-100 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.[6]

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 4'-nitro-3-fluorobiphenyl.

Step 2: Reduction of 4'-Nitro-3-fluorobiphenyl to 4'-Amino-3-fluorobiphenyl

The nitro group of 4'-nitro-3-fluorobiphenyl is reduced to a primary amine to furnish 4'-amino-3-fluorobiphenyl. Catalytic hydrogenation is a clean and efficient method for this transformation.[7]

Experimental Protocol:

  • Reaction Setup: Dissolve 4'-nitro-3-fluorobiphenyl (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

  • Reaction Execution: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield 4'-amino-3-fluorobiphenyl, which can be used in the next step without further purification if of sufficient purity.

Step 3: Conversion of 4'-Amino-3-fluorobiphenyl to 4'-Carboxy-3-fluorobiphenyl

This conversion is proposed to proceed via a two-step sequence involving a Sandmeyer reaction to introduce a cyano group, followed by hydrolysis.

3a. Sandmeyer Reaction: Synthesis of 4'-Cyano-3-fluorobiphenyl

  • Diazotization: Dissolve 4'-amino-3-fluorobiphenyl (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl) and cool to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a suitable solvent. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification: Cool the mixture and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude 4'-cyano-3-fluorobiphenyl by recrystallization or column chromatography.

3b. Nitrile Hydrolysis: Synthesis of 4'-Carboxy-3-fluorobiphenyl

  • Reaction Setup: Place 4'-cyano-3-fluorobiphenyl (1.0 eq) in a round-bottom flask with a reflux condenser.

  • Reaction Execution: Add an aqueous solution of a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH) and heat the mixture to reflux.[8]

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: If using acidic hydrolysis, cool the reaction mixture and pour it into ice water to precipitate the carboxylic acid. If using basic hydrolysis, cool the mixture and acidify with a strong acid to precipitate the product. Collect the solid by filtration, wash with cold water, and dry to obtain 4'-carboxy-3-fluorobiphenyl.[9][10]

Step 4: Amide Formation to Yield 4',3-Difluorobiphenyl-4-carboxamide

The final step involves the conversion of the carboxylic acid to the primary carboxamide. This can be achieved using a variety of amide coupling reagents.[11]

Experimental Protocol (using a coupling agent):

  • Reaction Setup: Dissolve 4'-carboxy-3-fluorobiphenyl (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling Reagents: Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Amine Source: Add a source of ammonia, such as ammonium chloride (1.5 eq) and a non-nucleophilic base like triethylamine (TEA) (2.0 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid, dilute base, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization to obtain 4',3-Difluorobiphenyl-4-carboxamide.

Potential Biological Activity and Structure-Activity Relationship (SAR) Analysis

While specific biological data for 4',3-Difluorobiphenyl-4-carboxamide is not available, the broader class of biphenyl carboxamides has shown a wide range of pharmacological activities. The introduction of fluorine atoms can further modulate this activity.

Potential Therapeutic Targets
  • Anti-inflammatory and Analgesic Agents: Many biphenyl derivatives are known for their anti-inflammatory properties. For instance, flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), possesses a fluorinated biphenyl core.[12] The carboxamide moiety in the target molecule could lead to novel anti-inflammatory or analgesic agents.[13]

  • Anticancer Activity: Biphenyl carboxamides have been investigated as potential anticancer agents. Some derivatives act as Hsp90 C-terminal inhibitors, which are crucial for the stability of many oncoproteins.[14] Others have been identified as potent Smoothened (SMO) antagonists, inhibiting the Hedgehog signaling pathway, which is implicated in various cancers.[15]

  • Neuropathic Pain: Biphenyl-4-carboxamide derivatives have been designed as antagonists of the Transient Receptor Potential Vanilloid type 1 (TRPV1), a key target for the treatment of neuropathic pain.[16]

  • Other CNS Activities: The biphenyl scaffold has been explored for various central nervous system (CNS) targets, including dopamine D3 receptor and fatty acid amide hydrolase (FAAH) modulators.[17]

Structure-Activity Relationship (SAR) Insights

Based on literature for related compounds, the following SAR can be inferred:

  • Fluorine Substitution: The position and number of fluorine atoms on the biphenyl rings are critical for biological activity. Fluorine can influence the molecule's conformation and electronic properties, affecting its interaction with the target protein.[1][2] In some cases, fluorine substitution enhances potency and selectivity.

  • Biphenyl Core: The biphenyl moiety itself is a key structural feature for the activity of many compounds, providing a scaffold for optimal orientation of other functional groups within the binding pocket of the target.[14]

  • Carboxamide Group: The carboxamide group can participate in hydrogen bonding interactions with the target protein, which is often crucial for binding. Modifications to the amide nitrogen with different substituents can significantly impact activity and pharmacokinetic properties.

Table of Related Biologically Active Biphenyl Carboxamides
Compound ClassTargetReported ActivityReference
ortho-Biphenyl carboxamidesSmoothened (Hedgehog pathway)Low nanomolar inhibitors[15]
O-Biphenyl carbamatesDopamine D3 Receptor / FAAHDual modulation[17]
Biphenylamide derivativesHsp90 C-terminalNanomolar antiproliferative activity[14]
Biphenyl-4-carboxamidesTRPV1Potent antagonists for neuropathic pain[16]
Hypothetical Signaling Pathway Involvement

Given that some biphenyl carboxamides are Smoothened (SMO) antagonists, 4',3-Difluorobiphenyl-4-carboxamide could potentially inhibit the Hedgehog signaling pathway.

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_nucleus Gene Transcription PTCH1 PTCH1 SMO SMO PTCH1->SMO inhibits GLI GLI SMO->GLI activates Hh Hedgehog Ligand Hh->PTCH1 binds SUFU SUFU SUFU->GLI sequesters GLI_R GLI-R (Repressor) GLI->GLI_R processed to GLI_A GLI-A (Activator) GLI->GLI_A processed to Nucleus Nucleus GLI_R->Nucleus enters GLI_A->Nucleus enters Target_Genes Target Gene Expression Nucleus->Target_Genes regulates Molecule 4',3-Difluorobiphenyl -4-carboxamide Molecule->SMO inhibits

Caption: Hypothetical inhibition of the Hedgehog signaling pathway by 4',3-Difluorobiphenyl-4-carboxamide acting as a Smoothened (SMO) antagonist.

Conclusion and Future Perspectives

This technical guide has presented a comprehensive overview of 4',3-Difluorobiphenyl-4-carboxamide, a promising yet underexplored molecule. A detailed, multi-step synthetic route has been proposed, leveraging robust and well-established chemical reactions. Based on the analysis of structurally related compounds, this molecule holds potential for a range of therapeutic applications, including as an anti-inflammatory, anticancer, or analgesic agent.

Future research should focus on the successful synthesis and characterization of 4',3-Difluorobiphenyl-4-carboxamide following the proposed pathway. Subsequent in-vitro and in-vivo biological evaluations are warranted to determine its pharmacological profile and identify potential therapeutic targets. Further structure-activity relationship studies, involving systematic modifications of the fluorine substitution pattern and the carboxamide moiety, will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this promising scaffold for drug discovery.

References

  • Gorjanacz, M., et al. (2009). Identification and structure-activity relationships of ortho-biphenyl carboxamides as potent Smoothened antagonists inhibiting the Hedgehog signaling pathway. Bioorganic & Medicinal Chemistry Letters, 19(2), 328-331. [Link]

  • De Simone, A., et al. (2017). Design, Synthesis, Structure-Activity Relationship Studies, and Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling of a Series of O-Biphenyl Carbamates as Dual Modulators of Dopamine D3 Receptor and Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 60(6), 2287-2304. [Link]

  • Chouhan, A., et al. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Journal of Analytical & Pharmaceutical Research, 12(1), 51-58. [Link]

  • Bhatia, C., et al. (2015). Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(21), 4864-4869. [Link]

  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722. [Link]

  • de Souza, T. B., et al. (2021). Synthesis and structure-activity relationships of novel biphenyl containing tetronamides with cyanobactericidal activity. Bioorganic & Medicinal Chemistry, 47, 116382. [Link]

  • Das, S., et al. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Tetrahedron Letters, 44(42), 7719-7722. [Link]

  • Rauf, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

  • Rauf, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals, 16(8), 1162. [Link]

  • CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl. (2022).
  • Gîrbea, S. I., et al. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023(3), M1682. [Link]

  • Rauf, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

  • Dickinson, R., et al. (2016). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. Xenobiotica, 46(5), 399-407. [Link]

  • Kandathil, V., et al. (2021). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... ResearchGate. [Link]

  • Dickinson, R., et al. (2016). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. Xenobiotica, 46(5), 399-407. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • US4990705A - Prepar
  • Amadio, J., & Murphy, C. D. (2010). Biotransformation of fluorobiphenyl by Cunninghamella elegans. Applied Microbiology and Biotechnology, 86(1), 345-351. [Link]

  • Dai, L., et al. (2009). A Practical Synthesis of 2-Fluoro-4-bromobiphenyl. Synthetic Communications, 39(22), 4059-4064. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • US6562944B1 - Amide library formation using a “by-product-free” activ
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Graham, J., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6265-6293. [Link]

  • Ogawa, T., et al. (2018). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 28(17), 2841-2845. [Link]

  • Smith, A. M., et al. (2010). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 87(10), 1093-1095. [Link]

  • Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]

  • Asnan, H. H. M., & Wan, F. (2020). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Malaysian Journal of Chemistry, 22(1), 35-42. [Link]

  • Miller, S. M., & Finke, R. G. (2018). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Journal of the American Chemical Society, 140(45), 15155-15171. [Link]

  • Al-Ostoot, F. H., et al. (2021). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega, 6(1), 223-233. [Link]

  • PubChem. (n.d.). 3-Fluorobiphenyl. [Link]

  • PubChem. (n.d.). 4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid. [Link]

  • Pop, A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29285-29295. [Link]

  • ResearchGate. (n.d.). (3,4,5-Trifluorophenyl)Boronic Acid-Catalyzed Amide Formation From Carboxylic Acids and Amines: N-Benzyl-4-Phenylbutyramide. [Link]

  • ResearchGate. (n.d.). Direct Amination of Aryl Halides with Ammonia. [Link]

  • ResearchGate. (n.d.). Reduction of 4-nitrophenol catalyzed by nitroreductase. [Link]

  • Slanina, T., et al. (2011). Synthesis of 3-amino-4-fluoropyrazoles. The Journal of Organic Chemistry, 76(13), 5497-5503. [Link]

  • Li, Z., et al. (2014). The Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory. Journal of the American Chemical Society, 136(11), 4420-4428. [Link]

  • Beilstein Journals. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. [Link]

  • MDPI. (2024). High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets. [Link]

  • RSC Publishing. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. [Link]

  • MDPI. (n.d.). Simple Environmentally-Friendly Reduction of 4-Nitrophenol. [Link]

  • Brustad, E. M., & Arnold, F. H. (2011). Improved synthesis of 4-cyanotryptophan and other tryptophan analogs in aqueous solvent using variants of TrpB from Thermotoga maritima. The Journal of organic chemistry, 76(10), 4126-4130. [Link]

  • CN103396366B - The production method of 5-Amino 3 cyano-1-(2,6-dichlor-4-trifluoromethyl phenyl) pyrazoles. (2015).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4',3-Difluorobiphenyl-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4',3-difluorobiphenyl-4-carboxamide, a key intermediate in pharmaceutical and materials science research. The protocol is centered around a robust two-step sequence: the formation of a key benzamide intermediate followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide offers a detailed, step-by-step experimental protocol, an exploration of the underlying reaction mechanisms, and critical insights into experimental choices to ensure reproducibility and high yield. It is intended for researchers, chemists, and professionals in drug development who require a reliable method for preparing this and structurally related biaryl compounds.

Introduction and Strategic Overview

Fluorinated biaryl carboxamides are privileged scaffolds in modern medicinal chemistry, imparting unique physicochemical properties such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The target molecule, 4',3-difluorobiphenyl-4-carboxamide, incorporates these features, making it a valuable building block for drug discovery programs.

The synthetic strategy outlined herein is designed for efficiency and reliability. The approach hinges on the widely utilized Suzuki-Miyaura cross-coupling reaction, which is renowned for its mild conditions and broad functional group tolerance.[1][2] The synthesis is dissected into two primary stages:

  • Synthesis of the Aryl Halide Coupling Partner: Preparation of 4-bromo-2-fluorobenzamide from commercially available 4-bromo-2-fluorobenzoic acid.

  • Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura coupling of 4-bromo-2-fluorobenzamide with 3-fluorophenylboronic acid to construct the target biphenyl core.

This modular approach allows for flexibility, as either coupling partner can be modified to generate a library of analogous compounds.

Reaction Scheme and Mechanism

Overall Synthetic Route

The two-step synthesis proceeds as illustrated below. The initial step involves the conversion of a carboxylic acid to a primary amide, followed by the pivotal cross-coupling reaction.

G A 4-Bromo-2-fluorobenzoic Acid B SOCl₂, Reflux A->B C 4-Bromo-2-fluorobenzoyl chloride (Intermediate) B->C D Conc. NH₄OH C->D E 4-Bromo-2-fluorobenzamide D->E G Pd(PPh₃)₄, Na₂CO₃ Toluene/EtOH/H₂O, Reflux E->G F 3-Fluorophenylboronic Acid F->G H 4',3-Difluorobiphenyl-4-carboxamide G->H

Figure 1: Overall synthetic workflow for 4',3-Difluorobiphenyl-4-carboxamide.

The Suzuki-Miyaura Catalytic Cycle

The formation of the biaryl C-C bond is mediated by a palladium catalyst. The choice of a palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is critical. The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide (4-bromo-2-fluorobenzamide), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base (e.g., Na₂CO₃), transfers its aryl group to the palladium complex, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the desired biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->Pd0 PdII_Biaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Biaryl Transmetal Transmetalation Transmetal->PdII_Aryl PdII_Biaryl->Pd0 Product Ar¹-Ar² (Product) PdII_Biaryl->Product RedElim Reductive Elimination RedElim->PdII_Biaryl Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) Ar2BOH2->Transmetal Base Base (e.g., Na₂CO₃) Base->Transmetal

Figure 2: Simplified Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )SupplierNotes
4-Bromo-2-fluorobenzoic acidC₇H₄BrFO₂219.01Sigma-Aldrich>98% purity
Thionyl chloride (SOCl₂)SOCl₂118.97Acros OrganicsReagent grade, handle in a fume hood
Ammonium hydroxide (Conc.)NH₄OH35.04Fisher Scientific~28-30% solution
3-Fluorophenylboronic acidC₆H₆BFO₂139.92Combi-Blocks>97% purity[4][5]
Tetrakis(triphenylphosphine)palladium(0)Pd(P(C₆H₅)₃)₄1155.56Strem ChemicalsHandle under inert atmosphere
Sodium Carbonate (Anhydrous)Na₂CO₃105.99J.T. BakerPowdered, dried before use
TolueneC₇H₈92.14EMD MilliporeAnhydrous grade
Ethanol (200 Proof)C₂H₅OH46.07Decon LabsAnhydrous grade
Dichloromethane (DCM)CH₂Cl₂84.93Macron Fine Chem.ACS grade
Ethyl Acetate (EtOAc)C₄H₈O₂88.11EMD MilliporeACS grade
HexanesC₆H₁₄86.18Fisher ScientificACS grade
Magnesium Sulfate (Anhydrous)MgSO₄120.37Sigma-AldrichFor drying
Celite® 545N/AN/ASigma-AldrichFor filtration
Step 1: Synthesis of 4-Bromo-2-fluorobenzamide

Causality: The conversion of the carboxylic acid to an amide is a prerequisite for the subsequent coupling step. The acid chloride method is chosen over carbodiimide coupling agents for its high reactivity and the ease of removing byproducts (HCl and SO₂ are gaseous). Concentrated ammonium hydroxide serves as a readily available and potent source of ammonia for the nucleophilic acyl substitution.

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorobenzoic acid (10.0 g, 45.6 mmol).

  • Working in a well-ventilated fume hood, carefully add thionyl chloride (10 mL, 137 mmol, 3.0 equiv.).

  • Heat the reaction mixture to reflux (approx. 80 °C) and stir for 2 hours. The solid should fully dissolve, and the solution will turn a pale yellow.

  • After 2 hours, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (rotary evaporator). This will yield the crude 4-bromo-2-fluorobenzoyl chloride as a yellow oil or solid.

  • Cool the flask containing the crude acid chloride in an ice bath.

  • Very slowly and cautiously, add concentrated ammonium hydroxide (50 mL) dropwise to the cooled, stirring acid chloride. Caution: This reaction is highly exothermic and releases HCl gas. Ensure slow addition and efficient stirring to control the reaction.

  • Once the addition is complete, remove the ice bath and stir the resulting slurry vigorously at room temperature for 1 hour.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with cold deionized water (3 x 50 mL) and then with a small amount of cold hexanes (20 mL) to aid in drying.

  • Dry the solid in a vacuum oven at 50 °C overnight to yield 4-bromo-2-fluorobenzamide as a white crystalline solid. (Expected yield: 85-95%).

Step 2: Suzuki-Miyaura Coupling to form 4',3-Difluorobiphenyl-4-carboxamide

Causality: The Suzuki-Miyaura reaction is the method of choice for constructing the C-C bond between the two aromatic rings.[6]

  • Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst suitable for a wide range of aryl halides.[2]

  • Base: Sodium carbonate is a cost-effective inorganic base sufficient to activate the boronic acid for transmetalation.[7]

  • Solvent System: A biphasic mixture of Toluene/Ethanol/Water is employed. Toluene solubilizes the organic starting materials and the product, while water dissolves the inorganic base and byproducts. Ethanol acts as a co-solvent to improve miscibility between the phases, facilitating a smoother reaction.

  • To a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 4-bromo-2-fluorobenzamide (5.00 g, 22.9 mmol, 1.0 equiv.), 3-fluorophenylboronic acid (3.85 g, 27.5 mmol, 1.2 equiv.), and powdered anhydrous sodium carbonate (7.29 g, 68.8 mmol, 3.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.53 g, 0.46 mmol, 2 mol%).

  • Add the solvent mixture: Toluene (100 mL), Ethanol (25 mL), and Deionized Water (25 mL).

  • Purge the flask with nitrogen for 15 minutes to remove oxygen, which can deactivate the catalyst.

  • Heat the reaction mixture to reflux (approx. 85-90 °C) under a positive pressure of nitrogen and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Add deionized water (100 mL) and ethyl acetate (100 mL). Stir the mixture and transfer it to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine all organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an off-white or tan solid.

Purification and Characterization

Causality: Purification is essential to remove residual catalyst, unreacted starting materials, and homocoupling byproducts. Recrystallization is an effective method for obtaining high-purity crystalline solids.[8] An ethyl acetate/hexanes solvent system is chosen to provide good solubility at high temperatures and poor solubility at low temperatures for the product.

  • Purification:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

    • If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot-filtered through a pad of Celite®.[8]

    • Slowly add hexanes to the hot solution until it becomes faintly cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:4 ethyl acetate/hexanes, and dry in a vacuum oven. (Expected yield: 75-90%).

  • Characterization:

    • Melting Point: Determine the melting point range of the purified product.

    • ¹H and ¹⁹F NMR Spectroscopy: Confirm the structure by analyzing the proton and fluorine NMR spectra. The spectra should be consistent with the 4',3-difluorobiphenyl-4-carboxamide structure.

    • Mass Spectrometry (MS): Confirm the molecular weight of the product.

    • Purity: Assess purity by HPLC.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and appropriate gloves, must be worn at all times.[9]

  • Thionyl Chloride: Is corrosive and reacts violently with water. Handle with extreme care.

  • Palladium Catalysts: Palladium compounds can be irritants and sensitizers. Avoid inhalation of dust and skin contact.[10][11] Used palladium catalysts, especially when containing absorbed hydrogen, may be pyrophoric and should be handled wet and kept away from combustible materials.

  • Boronic Acids: Can be irritants. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Toluene, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.

Troubleshooting

IssueProbable CauseSolution
Step 1: Low yield of amide Incomplete conversion to acid chloride; hydrolysis of acid chloride.Ensure thionyl chloride is in sufficient excess and reflux time is adequate. Remove excess SOCl₂ thoroughly before adding NH₄OH. Add NH₄OH slowly at low temperature to prevent side reactions.
Step 2: Stalled Suzuki reaction Catalyst deactivation by oxygen; poor quality reagents.Ensure the reaction setup is thoroughly purged with an inert gas (N₂ or Ar). Use anhydrous solvents and high-purity reagents. Consider adding a fresh portion of the catalyst if the reaction stalls.
Step 2: Formation of byproducts Homocoupling of boronic acid; deboronation.Use the correct stoichiometry (slight excess of boronic acid is typical). Ensure the base is not too strong, as highly basic conditions can promote deboronation of fluorinated boronic acids.[12]
Purification: Product oils out Solvent system is inappropriate; impurities present.Adjust the recrystallization solvent ratio. If the product remains oily, purify by column chromatography on silica gel using an ethyl acetate/hexanes gradient.

References

  • ChemicalBook. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide synthesis.
  • ScienceDirect. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
  • ACS Publications. (2019). Pd-Catalyzed Cross-Coupling Reactions Promoted by Biaryl Phosphorinane Ligands. ACS Catalysis.
  • PMC. (n.d.). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound.
  • SciSpace. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.
  • Google Patents. (n.d.). CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid.
  • CymitQuimica. (n.d.). CAS 768-35-4: 3-Fluorophenylboronic acid.
  • ChemicalBook. (n.d.). 3-Fluorophenylboronic acid.
  • Organic Syntheses. (n.d.). Tetrabutylammonium(4-Fluorophenyl)trifluoroborate.
  • UCLA EH&S. (2017). Standard Operating Procedure: Palladium.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Bromo-2-fluorobenzaldehyde: Comprehensive Overview and Applications.
  • Honrel. (2025). Precautions for Using Palladium Carbon Catalyst.
  • FAQ. (2022). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?.
  • Carl ROTH. (n.d.). Safety Data Sheet: Palladium.
  • ESPI Metals. (n.d.). Palladium Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • ResearchGate. (n.d.). Preparation of biphenyl-4-carbonitrile from biphenyl-4-carboxamide.
  • Organic Syntheses. (n.d.). 4,4'-difluorobiphenyl.
  • PMC. (n.d.). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates.
  • Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling.
  • Benchchem. (n.d.). Technical Support Center: Biphenyl Sulfonamide Crystallization.
  • Google Patents. (n.d.). US3705203A - Method for purifying biphenyl.
  • PrepChem.com. (n.d.). Preparation of biphenyl.
  • MPG.PuRe. (n.d.). Supporting Information.
  • Thieme. (n.d.). Recent Advances in the Synthetic Application of Difluorocarbene.
  • Wiley Online Library. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.
  • ResearchGate. (2017). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Google Patents. (n.d.). US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate.
  • Organic Chemistry Portal. (2005). Microwave Chemistry: Unsymmetric Sulfonamides, Pd-Catalyzed Amination, Suzuki-Couplings with Organotrifluoroborates, 1-Alkyl-4-Imidazolecarboxylates.
  • YouTube. (2022). Suzuki Coupling Mechanism.
  • Google Patents. (n.d.). US3992459A - Preparation of biphenyl compounds.
  • Lab Pro Inc. (n.d.). 4,4'-Difluorobiphenyl, 5G.
  • Sigma-Aldrich. (n.d.). 4,4'-Difluorobiphenyl 97%.
  • MDPI. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide.
  • Oakwood Chemical. (n.d.). 4, 4'-Difluorobiphenyl, min 98%, 1 gram.

Sources

Application Notes and Protocols: Suzuki Coupling for 4',3-Difluorobiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Biphenyls in Modern Chemistry

The incorporation of fluorine atoms into organic scaffolds is a powerful strategy in the design of functional molecules, particularly within the pharmaceutical and materials science sectors.[1][2] The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, altered lipophilicity, and modulated electronic characteristics, make fluorinated compounds highly sought after.[1][2] Among these, difluorobiphenyls represent a critical structural motif. The 4',3-difluorobiphenyl core, in particular, serves as a versatile building block for a range of applications, from active pharmaceutical ingredients (APIs) to advanced liquid crystals.[1][3]

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a robust and highly efficient method for the formation of carbon-carbon bonds.[4][5][6] This palladium-catalyzed reaction between an organoboron species and an organohalide provides a direct route to biaryl compounds with broad functional group tolerance and generally mild reaction conditions.[4][5][7] This application note provides a comprehensive guide to the synthesis of 4',3-difluorobiphenyl via the Suzuki coupling, detailing the underlying mechanistic principles, offering a field-proven experimental protocol, and discussing critical parameters for reaction optimization.

Mechanistic Insights: The Suzuki Coupling Catalytic Cycle

The Suzuki coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4][5][6][8] Understanding this mechanism is paramount for troubleshooting and optimizing the synthesis of 4',3-difluorobiphenyl. The cycle can be broken down into three primary steps:

  • Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the aryl halide (in this case, 1-bromo-3-fluorobenzene) to a palladium(0) complex. This step forms a palladium(II) intermediate.[4][5][6] The choice of a bulky, electron-rich phosphine ligand is often crucial here, as it facilitates this rate-determining step, especially with less reactive aryl chlorides.[9][10]

  • Transmetalation: In this step, the organic group from the organoboron reagent (4-fluoro-2-bromophenylboronic acid) is transferred to the palladium(II) complex.[4][5] This process requires the activation of the boronic acid by a base.[11][12] The base coordinates to the boron atom, increasing the nucleophilicity of the aryl group and facilitating its transfer to the palladium center.

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired 4',3-difluorobiphenyl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][5][6]

Diagram of the Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0  Product (Ar-Ar') ArylHalide Aryl Halide (Ar-X) (1-bromo-3-fluorobenzene) ArylHalide->OxAdd Organoboron Organoboron (Ar'-B(OH)2) (4-bromo-2-fluorophenylboronic acid) Organoboron->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4',3-Difluorobiphenyl

This protocol provides a robust method for the synthesis of 4',3-difluorobiphenyl. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
ReagentCAS NumberMolecular WeightPuritySupplier
1-Bromo-3-fluorobenzene1073-06-9175.00≥99%Sigma-Aldrich[13]
4-Bromo-2-fluorophenylboronic acid216393-64-5218.82≥97%Sigma-Aldrich[14]
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.50--
2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos)787618-22-8476.62--
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21≥99%-
1,4-Dioxane, anhydrous123-91-188.11≥99.8%-
Deionized Water-18.02--
Ethyl Acetate141-78-688.11ACS grade-
Brine (saturated NaCl solution)----
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37--
Silica Gel7631-86-9-230-400 mesh-
Hexane110-54-386.18ACS grade-
Apparatus
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Reaction Setup and Execution

Diagram of the Experimental Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - 1-bromo-3-fluorobenzene - 4-bromo-2-fluorophenylboronic acid - Pd(OAc)2 & RuPhos - K2CO3 Flask_Setup Assemble Flask: - Add reagents to flask - Add stir bar Reagents->Flask_Setup Degas Degas Mixture: - Add solvents (Dioxane/Water) - Purge with N2/Ar Flask_Setup->Degas Heat Heat Reaction: - Heat to 80-100 °C - Stir for 12-24 h Degas->Heat Cool Cool to RT Heat->Cool Extract Extraction: - Add Ethyl Acetate - Wash with Water & Brine Cool->Extract Dry Dry & Concentrate: - Dry with MgSO4 - Evaporate solvent Extract->Dry Purify Purification: - Column Chromatography Dry->Purify

Caption: A streamlined workflow for the synthesis of 4',3-difluorobiphenyl.

  • Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-bromo-3-fluorobenzene (1.0 mmol, 1.0 equiv), 4-bromo-2-fluorophenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.

  • Solvent Addition: Anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) are added via syringe. The choice of a mixed solvent system is common in Suzuki couplings to ensure the solubility of both organic and inorganic reagents.[15][16]

  • Degassing: The reaction mixture is thoroughly degassed by bubbling the inert gas through the solution for 15-20 minutes. This is a critical step to remove dissolved oxygen, which can lead to the unwanted homocoupling of the boronic acid.[17]

  • Reaction: The flask is fitted with a reflux condenser under a positive pressure of the inert gas. The reaction mixture is heated to 80-100 °C and stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The contents are transferred to a separatory funnel containing ethyl acetate (20 mL) and water (20 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 15 mL).

  • Washing and Drying: The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4',3-difluorobiphenyl as a white to off-white solid. Recrystallization from a suitable solvent system (e.g., hexane or ethanol/water) can be performed for further purification.[18][19][20]

Optimization and Considerations

The success of the Suzuki coupling for the synthesis of 4',3-difluorobiphenyl is contingent on several key parameters:

ParameterRecommended Conditions & RationalePotential Issues & Troubleshooting
Catalyst System Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like RuPhos or XPhos is highly effective for coupling aryl chlorides and bromides.[9][10][21] Pre-catalysts can also be used for convenience.Catalyst deactivation can occur. Ensure an inert atmosphere. If the reaction is sluggish, consider a different ligand or a higher catalyst loading.
Base Potassium carbonate (K₂CO₃) is a commonly used and effective base.[12] For challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary.[12]The choice of base can be critical. If the reaction is not proceeding, screening different bases is recommended. Ensure the base is finely powdered and anhydrous.
Solvent A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is typically used to dissolve all reactants.[10][15]Poor solubility of reactants can hinder the reaction. The solvent ratio may need to be adjusted. For water-sensitive substrates, anhydrous conditions can be employed.[16]
Temperature Reactions are typically run at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate.Lower temperatures may be required for thermally sensitive substrates. Microwave irradiation can sometimes be used to accelerate the reaction.[17]
Boronic Acid Stability Boronic acids can undergo protodeboronation (hydrolysis) under the reaction conditions.[17][22]Use of a slight excess of the boronic acid can compensate for some degradation. More stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can be used as alternatives.[22][23]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 4',3-difluorobiphenyl. By carefully selecting the catalyst system, base, and solvent, and by adhering to a robust experimental protocol, researchers can achieve high yields of the desired product. The principles and procedures outlined in this application note provide a solid foundation for the successful synthesis of this important fluorinated building block, enabling further advancements in drug discovery and materials science.

References

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • BYJU'S. (n.d.). Suzuki Coupling Reaction. Available at: [Link]

  • Organic Chemistry. (2020, June 5). Suzuki Cross-Coupling Mechanism | Organic Chemistry [Video]. YouTube. Available at: [Link]

  • The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Available at: [Link]

  • ResearchGate. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available at: [Link]

  • Google Patents. (n.d.). US3705203A - Method for purifying biphenyl.
  • ResearchGate. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]

  • MDPI. (n.d.). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Available at: [Link]

  • ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available at: [Link]

  • Google Patents. (n.d.). CN101045670A - Process for purifying biphenyl.
  • University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Purification of polybrominated biphenyl congeners. Available at: [Link]

  • PubMed. (n.d.). Purification of polybrominated biphenyl congeners. Available at: [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • ResearchGate. (n.d.). Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. Available at: [Link]

  • ACS Publications. (2009, March 9). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl.
  • ResearchGate. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Retrieved from [Link]

  • Catalysis Consulting. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction. Available at: [Link]

  • ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Available at: [Link]

  • MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Available at: [Link]

  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]

  • Organic Syntheses. (n.d.). 4-Fluorophenyl boronic acid. Retrieved from [Link]

  • Google Patents. (n.d.). JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.
  • Amerigo Scientific. (n.d.). 4-Bromo-2-fluorophenylboronic acid. Retrieved from [Link]

  • Thieme. (n.d.). Recent Advances in the Synthetic Application of Difluorocarbene. Available at: [Link]

  • NIST. (n.d.). Benzene, 1-bromo-3-fluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • SynArchive. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). US5847241A - Process for the preparation of p-bromofluorobenzene.
  • Bentham Science. (2021, May 31). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Retrieved from [Link]

  • ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. Available at: [Link]

  • ScienceDaily. (2023, May 22). Fluorine-based new drug synthesis at lightning speed. Retrieved from [Link]

Sources

Forging the Core of Modern Therapeutics: A Guide to Amide Bond Formation with 4-Biphenylcarbonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biphenyl Amide in Drug Discovery and Materials Science

The amide bond is an indispensable linchpin in the architecture of countless biologically active molecules and advanced materials. Its remarkable stability, a consequence of resonance delocalization, provides a robust scaffold for molecular design.[1] Within the vast landscape of amide synthesis, the use of 4-biphenylcarbonyl chloride and its derivatives represents a strategically important approach for introducing the biphenyl moiety. This structural unit is a privileged scaffold in medicinal chemistry, found in a plethora of therapeutics including anti-inflammatory drugs, kinase inhibitors, and antagonists for various receptors.[2][3][4][5] The biphenyl group's ability to engage in π-π stacking and hydrophobic interactions, coupled with its metabolic stability, makes it a valuable component in drug design.[6] Beyond pharmaceuticals, the rigidity and thermal stability imparted by the biphenyl structure are leveraged in the synthesis of high-performance polymers and specialty materials.[7]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and protocols for the efficient synthesis of amides using 4-biphenylcarbonyl chloride. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental procedures, and provide expert insights into overcoming common challenges, ensuring the reliable and reproducible formation of this critical chemical bond.

Core Principles: The Nucleophilic Acyl Substitution Mechanism

The formation of an amide bond from an acyl chloride and an amine is a classic example of a nucleophilic acyl substitution reaction. The reaction is typically rapid and exothermic.[8] The carbonyl carbon of the acyl chloride is highly electrophilic due to the inductive electron-withdrawing effects of both the oxygen and chlorine atoms.[8] The biphenyl group, also being electron-withdrawing, further enhances this electrophilicity, making 4-biphenylcarbonyl chloride a reactive acylating agent.[9][10]

The reaction proceeds through a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the 4-biphenylcarbonyl chloride. This results in the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled. A proton is subsequently lost from the nitrogen atom, often facilitated by a base, to yield the final amide product and hydrochloric acid.

Caption: Nucleophilic acyl substitution mechanism for amide formation.

Experimental Protocols: The Schotten-Baumann Reaction and its Variants

The Schotten-Baumann reaction, first described in the 1880s, remains a robust and widely used method for the synthesis of amides from acyl chlorides.[11] The classic procedure involves a two-phase system of an organic solvent and water, with a base in the aqueous phase to neutralize the HCl byproduct.[11] This prevents the protonation of the amine, which would render it non-nucleophilic.[12]

Handling 4-Biphenylcarbonyl Chloride:

4-Biphenylcarbonyl chloride is a solid with a melting point of 110-112 °C.[13] It is corrosive and moisture-sensitive, reacting with water to form 4-biphenylcarboxylic acid and HCl.[14][15] Therefore, it should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment, and stored in a cool, dry place away from incompatible materials such as water, strong bases, and alcohols.[14][16]

Protocol 1: Classical Schotten-Baumann Conditions

This protocol is suitable for a wide range of primary and secondary amines.

Materials:

  • 4-Biphenylcarbonyl chloride

  • Amine (primary or secondary)

  • Dichloromethane (DCM) or Diethyl ether

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 equivalent) in the organic solvent.

  • Add the 10% aqueous NaOH solution (2.0-3.0 equivalents).

  • Cool the biphasic mixture in an ice bath with vigorous stirring.

  • In a separate flask, dissolve 4-biphenylcarbonyl chloride (1.0-1.2 equivalents) in a minimal amount of the same organic solvent.

  • Add the solution of 4-biphenylcarbonyl chloride dropwise to the stirred amine mixture over 15-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1N HCl (to remove any unreacted amine), saturated aqueous sodium bicarbonate (to remove any 4-biphenylcarboxylic acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Homogeneous Conditions with an Organic Base

This protocol is often preferred for more sensitive substrates or when a biphasic system is not desirable.

Materials:

  • 4-Biphenylcarbonyl chloride

  • Amine (primary or secondary)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine) (1.5-2.0 equivalents)

Procedure:

  • In a flame-dried, inert gas-flushed round-bottom flask, dissolve the amine (1.0 equivalent) and the tertiary amine base in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Dissolve 4-biphenylcarbonyl chloride (1.0-1.2 equivalents) in the anhydrous solvent and add it dropwise to the amine solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the product as needed.

Data Presentation: Reaction Condition Optimization

The choice of base and solvent can significantly impact the yield and purity of the desired amide. The following table provides a general guideline for selecting appropriate conditions.

Amine SubstrateRecommended BaseRecommended SolventRationale
Simple, robust primary/secondary alkyl amines10% aq. NaOHDichloromethaneCost-effective and efficient for simple substrates. The biphasic system simplifies workup.
Electron-deficient or sterically hindered aminesTriethylamine, PyridineDichloromethane, THFA stronger organic base can facilitate the reaction with less reactive amines. Homogeneous conditions can improve reaction rates.
Chiral amines or acid-sensitive substratesDiisopropylethylamine (DIPEA)Dichloromethane, THFA non-nucleophilic, sterically hindered base to minimize side reactions and epimerization.

Troubleshooting and Expert Insights

IssuePotential CauseSuggested Solution
Low Yield Incomplete reactionExtend reaction time or gently warm the reaction mixture. Ensure efficient stirring, especially in biphasic reactions.
Hydrolysis of 4-biphenylcarbonyl chlorideUse anhydrous solvents and reagents. Add the acyl chloride solution slowly to the amine mixture.
Formation of 4-Biphenylcarboxylic Acid Presence of water in the reactionEnsure all glassware is thoroughly dried and use anhydrous solvents.
During workup, a wash with a mild base like saturated sodium bicarbonate will remove the acidic byproduct.
Difficult Purification Product and starting amine have similar polaritiesIf the amine is basic, an acidic wash (1N HCl) during workup should remove it. If this is not effective, column chromatography with a suitable solvent system is recommended.
Product is a solid that is difficult to handleRecrystallization is often an effective purification method for solid amides.[17] Common solvents for recrystallization of aromatic amides include ethanol, ethyl acetate/hexane mixtures, or acetone.[18][19]

Applications in Research and Development

The 4-biphenylcarboxamide scaffold is a cornerstone in the development of novel therapeutics and materials.

  • Medicinal Chemistry: Derivatives of 4-biphenylcarboxamide have shown significant promise as:

    • TRPV1 Antagonists: For the treatment of neuropathic pain.[5][11]

    • Kinase Inhibitors: Targeting various kinases involved in cancer progression.[4][20]

    • Anti-inflammatory Agents: The NSAID Fenbufen is a notable example where the biphenyl moiety is a key structural feature.[21][22][23][24][25]

    • Antagonists of Platelet-Activating Factor: Demonstrating potential in treating inflammatory and allergic diseases.[2]

  • Materials Science: The rigid and thermally stable nature of the biphenyl group makes 4-biphenylcarbonyl chloride a valuable monomer for the synthesis of:

    • High-Performance Polymers: With enhanced thermal and chemical resistance for applications in electronics and aerospace.[7]

    • Photoinitiators: In UV-curable coatings and inks, where it facilitates rapid polymerization.[7]

Conclusion

The formation of amide bonds using 4-biphenylcarbonyl chloride is a powerful and versatile transformation in modern organic synthesis. A thorough understanding of the underlying mechanism, careful consideration of reaction conditions, and meticulous execution of experimental protocols are paramount to achieving high yields of pure products. The insights and procedures detailed in this guide are intended to empower researchers to confidently and effectively utilize this important building block in their pursuit of novel pharmaceuticals and advanced materials.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • BenchChem. (2025). Common side products in the synthesis of Biphenyl-4-amidoxime and how to avoid them.
  • Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction. Wikidot.
  • BenchChem. (2025). Application Note: A Detailed Protocol for the Schotten-Baumann Reaction with m-Toluoyl Chloride.
  • CymitQuimica. (2023, July 5). Biphenyl-4-carbonyl chloride.
  • Fisher Scientific. (2025, December 19).
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • ChemicalBook. (n.d.). 4-Biphenylcarbonyl chloride | 14002-51-8.
  • Scribd. (n.d.). Schotten–Baumann Reaction Guide.
  • Child, R. G., Osterberg, A. C., Sloboda, A. E., & Tomcufcik, A. S. (1977). Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs. Journal of Pharmaceutical Sciences, 66(4), 466–476.
  • Sigma-Aldrich. (n.d.). Biphenyl-4-carbonyl chloride 97.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Furobufen and Fenbufen: A Technical Guide to Benzofuran and Biphenyl-Containing NSAIDs.
  • Ali, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
  • Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.
  • MDPI. (n.d.).
  • OpenUCT. (n.d.).
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-Bromobenzoyl Chloride and 4-Chlorobenzoyl Chloride.
  • FAMU. (2016, September 27).
  • Arora, P. (n.d.).
  • ResearchGate. (n.d.).
  • University of Rochester. (n.d.).
  • The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. (n.d.).
  • BenchChem. (2025).
  • PubMed. (n.d.).
  • Filo. (2023, April 29). Benzoyl chloride is less reactive than acetyl chloride for nucleophilic s...
  • Wikipedia. (n.d.). Benzoyl chloride.
  • Sigma-Aldrich. (n.d.). Biphenyl-4-carbonyl chloride 97 14002-51-8.
  • PubMed Central. (n.d.).
  • MDPI. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.
  • PubMed. (n.d.).
  • Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides).
  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.
  • PubMed Central. (2025, July 15). Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors.
  • PubMed. (n.d.). Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR.
  • PubMed. (2019, November 1). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors.
  • PubMed. (2018, July 23). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists.
  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).
  • Thermo Fisher Scientific. (n.d.). Biphenyl-4-carbonyl chloride, 98% 50 g.
  • BenchChem. (2025).
  • CymitQuimica. (n.d.). CAS 100-44-7: Benzyl Chloride.

Sources

Application Note: Screening 4',3-Difluorobiphenyl-4-carboxamide for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the screening, characterization, and validation of 4',3-Difluorobiphenyl-4-carboxamide (DFBC) as a kinase inhibitor scaffold. Biphenyl carboxamides represent a "privileged structure" in medicinal chemistry, frequently utilized to target serine/threonine kinases (e.g., p38α MAPK ) and tyrosine kinases (e.g., VEGFR , B-Raf ).

The introduction of fluorine atoms at the 3-position (proximal ring) and 4'-position (distal ring) is a strategic medicinal chemistry modification intended to modulate metabolic stability (blocking P450 oxidation sites) and enhance lipophilicity for cell permeability, while the carboxamide moiety typically functions as a hinge-binding motif (hydrogen bond donor/acceptor) within the ATP-binding pocket.

This guide provides a validated workflow for evaluating DFBC using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical potency and Surface Plasmon Resonance (SPR) for binding kinetics.

Key Compound Properties
PropertyValueNote
IUPAC Name 3-fluoro-4-(4-fluorophenyl)benzamideCore Scaffold
Molecular Weight ~233.2 g/mol Fragment-like / Lead-like
Target Class Ser/Thr & Tyr Kinasesp38 MAPK, VEGFR2
Solubility Low in water; Soluble in DMSOStock prep required
Binding Mode ATP-Competitive (Type I/Type I½)Hinge binder

Experimental Workflow Overview

The screening cascade is designed to filter false positives and validate mechanism of action.

ScreeningWorkflow Stock 1. Stock Preparation (10mM in DMSO) Biochem 2. Biochemical Screen (TR-FRET / IC50) Stock->Biochem Dilution Biophys 3. Biophysical Binding (SPR / Kd) Biochem->Biophys Hit Confirmation Cell 4. Cellular Validation (Western Blot / Phospho-flow) Biophys->Cell Target Engagement

Figure 1: Integrated screening workflow for DFBC kinase inhibitors.

Protocol 1: Biochemical Potency Assay (TR-FRET)

We utilize a TR-FRET competition assay (e.g., LanthaScreen™ technology) to determine the IC₅₀ of DFBC. This assay measures the displacement of a fluorescent tracer (Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor) by the test compound.

Materials Required
  • Target Kinase: Recombinant human p38α MAPK (active).

  • Tracer: Tracer 199 (Alexa Fluor™ 647).

  • Antibody: Eu-anti-GST or Eu-anti-His (depending on kinase tag).

  • Test Compound: 4',3-Difluorobiphenyl-4-carboxamide.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Plate: White 384-well low-volume assay plate.

Step-by-Step Procedure
  • Compound Preparation:

    • Dissolve DFBC in 100% DMSO to create a 10 mM stock .

    • Perform a 1:3 serial dilution in DMSO (10 points). Top concentration: 10 µM (final assay conc).

    • Dilute these DMSO stocks 100-fold into Kinase Buffer to create 4x intermediate solutions (4% DMSO).

  • Reaction Assembly (10 µL Final Volume):

    • Step A: Add 2.5 µL of 4x DFBC solution to the well.

    • Step B: Add 2.5 µL of Kinase/Antibody mixture (Optimized conc. usually 5 nM Kinase / 2 nM Antibody).

    • Step C: Add 2.5 µL of Tracer 199 (Optimized conc. usually ~2x Kd of tracer).

    • Step D: Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection:

    • Read plate on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm (Europium).

    • Emission 2 (Acceptor): 665 nm (Alexa Fluor 647).

  • Data Analysis:

    • Calculate Emission Ratio (ER):

      
      
      
    • Plot ER vs. log[DFBC] to determine IC₅₀ using a sigmoidal dose-response equation (variable slope).

Scientific Insight: Biphenyl carboxamides are often hydrophobic. Using 0.01% Brij-35 prevents non-specific aggregation, which is a common cause of false positives (pan-assay interference) in kinase screens.

Protocol 2: Biophysical Characterization (Surface Plasmon Resonance)

To validate that DFBC binds directly to the kinase and to measure residence time (critical for drug efficacy), we use SPR (Biacore™).

Experimental Setup
  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Immobilization: Amine coupling of p38α MAPK (Ligand) to the chip surface. Target density: ~2000 RU.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20), 1% DMSO.

Kinetic Analysis Cycle
  • Conditioning: Prime system with Running Buffer containing 1% DMSO.

  • Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index changes.

  • Sample Injection:

    • Inject DFBC at 5 concentrations (e.g., 0.1 µM to 10 µM).

    • Contact Time: 60 seconds (Association).

    • Dissociation Time: 120 seconds.

    • Flow Rate: 30 µL/min.

  • Regeneration: Usually not required for small molecules with fast off-rates; if needed, use mild basic pulse (10 mM Glycine pH 9.5).

Data Interpretation

Fit the sensorgrams to a 1:1 Langmuir binding model .

  • 
     (Association Rate):  How fast DFBC enters the pocket.
    
  • 
     (Dissociation Rate):  How fast it leaves.
    
  • 
     (Affinity): 
    
    
    
    .

Expectation: A successful biphenyl carboxamide hit should display fast-on/fast-off kinetics typical of fragment-like leads (


 in the low µM range), unless the fluorine substitutions significantly enhance hydrophobic contacts in the back-pocket.

Protocol 3: Cellular Validation (Western Blot)

Validating that biochemical inhibition translates to cellular efficacy.[1]

Pathway Context

DFBC is expected to inhibit p38 MAPK. The proximal biomarker for p38 inhibition is the phosphorylation of MAPKAPK2 (MK2) or HSP27 .

SignalingPathway Stimulus Stress / Cytokines (LPS or TNFα) MAP3K MAP3Ks (TAK1/ASK1) Stimulus->MAP3K MKK MKK3/6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target of DFBC) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MAPKAPK2 p38->MK2 Phosphorylation (Thr334) HSP27 HSP27 (p-Ser82) MK2->HSP27 Phosphorylation Inhibitor DFBC (Inhibitor) Inhibitor->p38 Blocks ATP

Figure 2: p38 MAPK signaling cascade and intervention point of DFBC.

Procedure
  • Cell Culture: THP-1 (Human monocytic cell line).

  • Treatment:

    • Serum starve cells for 16 hours.

    • Pre-treat with DFBC (0.1, 1, 10 µM) for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 30 minutes to activate the pathway.

  • Lysis: Lyse cells in RIPA buffer + Phosphatase Inhibitors (Na₃VO₄, NaF).

  • Western Blot:

    • Run SDS-PAGE.

    • Primary Ab: Anti-phospho-HSP27 (Ser82) or Anti-phospho-MK2 (Thr334).

    • Loading Control: Anti-Total p38 or Anti-GAPDH.

  • Result: A dose-dependent decrease in p-HSP27 bands confirms cellular target engagement.

References

  • Biphenyl Amides as p38 Inhibitors

    • Title: Biphenyl-carboxamide derivatives and their use as p38 kinase inhibitors.[2]

    • Source: P
    • URL
  • Kinase Screening Methodology (TR-FRET)
  • Fragment-Based Discovery (Biphenyls)

    • Title: Design, Synthesis and Biological Evaluation of Biphenylamide Deriv
    • Source:Bioorg Med Chem. 2012 (via NIH PubMed Central).
    • URL:[Link]

  • Biophysical Characterization (SPR)

    • Title: Surface plasmon resonance for the characterization of small molecule–protein interactions.
    • Source:N
    • URL:[Link]

Sources

Application Notes & Protocols: Leveraging 4',3-Difluorobiphenyl-4-carboxamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] By screening small, low-molecular-weight molecules (fragments), FBDD explores chemical space more effectively, often yielding higher quality starting points for optimization.[4][5] Fragments typically possess molecular weights under 300 Da and form weak, yet highly specific, interactions with their biological targets, usually in the millimolar to micromolar range.[6][7] The elegance of this approach lies in the subsequent structure-guided evolution of these initial hits into potent, drug-like molecules through strategies such as fragment growing, linking, or merging.[8][9]

Within the vast landscape of fragment libraries, fluorinated fragments have garnered significant attention for their unique ability to enhance key pharmaceutical properties. The incorporation of fluorine into a molecule can profoundly influence its metabolic stability, binding affinity, and pharmacokinetic profile.[10][11][12][13] The highly electronegative nature of fluorine can alter the pKa of neighboring functional groups, improve membrane permeability, and introduce favorable interactions with the target protein, such as hydrogen bonds and dipole-dipole interactions.[13][14]

This application note provides a detailed guide to the utilization of 4',3-Difluorobiphenyl-4-carboxamide , a novel fluorinated fragment, in a typical FBDD campaign. We will explore its physicochemical properties, outline detailed protocols for its screening and validation using state-of-the-art biophysical techniques, and discuss strategies for its optimization into a lead compound.

Physicochemical Properties of 4',3-Difluorobiphenyl-4-carboxamide

While specific experimental data for 4',3-Difluorobiphenyl-4-carboxamide is not extensively published, we can infer its properties based on its structure and data from similar difluorobiphenyl compounds. These properties make it an attractive candidate for FBDD.

PropertyPredicted Value/CharacteristicRationale & Significance in FBDD
Molecular Weight ~249.23 g/mol Complies with the "Rule of Three" for fragments (<300 Da), ensuring a higher probability of fitting into small binding pockets.[5][15]
cLogP ~2.5 - 3.0Adheres to the "Rule of Three" (cLogP < 3), suggesting a balance between solubility and lipophilicity, which is crucial for good oral bioavailability.[15]
Hydrogen Bond Donors 2 (from the amide group)Within the "Rule of Three" limit (≤3), providing potential for specific interactions with the target protein.[15]
Hydrogen Bond Acceptors 1 (from the amide carbonyl)Within the "Rule of Three" limit (≤3), offering another point for directed binding.[15]
Rotatable Bonds 2Low number of rotatable bonds reduces the entropic penalty upon binding, leading to higher ligand efficiency.[15]
Fluorine Content Two fluorine atomsThe difluoro substitution can enhance binding affinity, metabolic stability, and cell permeability.[10][12] The ¹⁹F nucleus provides a sensitive handle for NMR-based screening methods.[16][17]

FBDD Workflow Using 4',3-Difluorobiphenyl-4-carboxamide

The following workflow outlines a comprehensive strategy for identifying and validating target interactions of 4',3-Difluorobiphenyl-4-carboxamide.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library Preparation (including 4',3-Difluorobiphenyl-4-carboxamide) B Primary Biophysical Screen (e.g., ¹⁹F NMR or SPR) A->B C Hit Identification B->C D Orthogonal Biophysical Assay (e.g., if SPR was primary, use NMR) C->D Validated Hits E Affinity Determination (KD) D->E F Structural Biology (X-ray Crystallography or Cryo-EM) E->F G Structure-Guided Design (Fragment Growing/Linking/Merging) F->G Structural Insights H Synthesis of Analogs G->H I Iterative SAR Analysis H->I I->G Feedback Loop

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Protocols

Protocol 1: Primary Screening using ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive and robust method for fragment screening, particularly for fluorinated libraries.[16][17][18] The absence of endogenous fluorine signals in biological systems provides a clean background for detecting ligand binding.[16]

Objective: To identify binding of 4',3-Difluorobiphenyl-4-carboxamide to the target protein by observing changes in the ¹⁹F NMR spectrum.

Materials:

  • Target protein (≥95% purity) in a suitable buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4)

  • 4',3-Difluorobiphenyl-4-carboxamide stock solution (e.g., 100 mM in d6-DMSO)

  • NMR tubes

  • NMR spectrometer with a fluorine probe

Procedure:

  • Sample Preparation:

    • Reference Sample: Prepare a sample containing the fragment (e.g., 200 µM) in the assay buffer with a small percentage of D₂O for locking.

    • Protein Sample: Prepare a sample with the target protein (e.g., 10-50 µM) and the fragment (e.g., 200 µM) in the same buffer.

  • NMR Data Acquisition:

    • Acquire a 1D ¹⁹F NMR spectrum for both the reference and protein samples.

    • Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Compare the ¹⁹F NMR spectrum of the fragment in the presence and absence of the protein.

    • Binding is indicated by a change in the chemical shift, line broadening, or a decrease in the signal intensity of the fragment's fluorine resonances.[17]

Self-Validation:

  • Run a control experiment with a non-binding fluorinated compound to ensure that observed changes are specific to the fragment of interest.

  • Perform a titration experiment by adding increasing concentrations of the fragment to the protein to observe a dose-dependent change in the ¹⁹F NMR spectrum.

Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on binding affinity and kinetics.[19][20] It serves as an excellent orthogonal method to validate hits from NMR screens.[1][21]

Objective: To confirm the binding of 4',3-Difluorobiphenyl-4-carboxamide to the target protein and determine its dissociation constant (K D).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein

  • 4',3-Difluorobiphenyl-4-carboxamide

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

    • Aim for a low immobilization density to minimize mass transport effects.

  • Binding Analysis:

    • Prepare a dilution series of 4',3-Difluorobiphenyl-4-carboxamide in running buffer (e.g., 1 µM to 1 mM).

    • Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein or with an irrelevant protein).

    • Monitor the binding response in real-time.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data to correct for bulk refractive index changes.

    • Plot the steady-state binding response against the fragment concentration.

    • Fit the data to a 1:1 binding model to determine the dissociation constant (K D).[19]

Self-Validation:

  • Ensure that the binding is reversible and concentration-dependent.

  • The calculated K D should be in a range consistent with typical fragment affinities (µM to mM).

  • Include a known binder as a positive control and a non-binder as a negative control.

Protocol 3: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBDD.[22][23][24] It provides invaluable information on the binding mode, which is crucial for structure-guided lead optimization.[8][23]

Objective: To determine the three-dimensional structure of the target protein in complex with 4',3-Difluorobiphenyl-4-carboxamide.

Materials:

  • Crystals of the target protein

  • 4',3-Difluorobiphenyl-4-carboxamide solution

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron source is recommended)

Procedure:

  • Co-crystallization or Soaking:

    • Soaking: Transfer pre-grown protein crystals into a solution containing the fragment (typically at a concentration several-fold higher than its K D) and cryoprotectant.

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

  • Data Collection:

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data.

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the apo-protein structure as a model.

    • Carefully examine the electron density maps for evidence of the bound fragment.

    • Refine the protein-fragment complex structure.

Self-Validation:

  • The electron density for the fragment should be unambiguous.

  • The refined structure should have good stereochemistry and R-factors.

  • The observed binding interactions should be chemically sensible and consistent with SAR data from analog studies.

Hit-to-Lead Optimization

Once the binding of 4',3-Difluorobiphenyl-4-carboxamide is confirmed and its binding mode is elucidated, the next phase is to improve its affinity and drug-like properties.[8][9]

Hit_to_Lead cluster_strategies Optimization Strategies start Initial Hit 4',3-Difluorobiphenyl-4-carboxamide (KD ~ mM-µM) growing Fragment Growing Add functional groups to explore adjacent pockets start->growing Structure-Guided Design linking Fragment Linking Connect to another fragment binding nearby start->linking merging Fragment Merging Combine with an overlapping fragment start->merging end_node Optimized Lead (KD ~ nM) Improved ADME properties growing->end_node Iterative SAR linking->end_node merging->end_node

Caption: Strategies for optimizing an initial fragment hit into a lead compound.

  • Fragment Growing: This is the most common strategy, where chemical moieties are added to the fragment to make additional favorable interactions with the target.[9][25] For 4',3-Difluorobiphenyl-4-carboxamide, this could involve modifications to the biphenyl rings or the carboxamide group to extend into nearby pockets identified in the crystal structure.

  • Fragment Linking: If another fragment is found to bind in a proximal pocket, the two can be connected with a suitable linker to create a larger, higher-affinity molecule.[8][9]

  • Fragment Merging: If a second fragment is identified that partially overlaps with the binding site of 4',3-Difluorobiphenyl-4-carboxamide, a new molecule can be designed that incorporates features from both fragments.[8][9]

Conclusion

4',3-Difluorobiphenyl-4-carboxamide represents a promising starting point for FBDD campaigns. Its fluorinated biphenyl scaffold offers a unique combination of properties that can be advantageous for developing potent and selective drug candidates. The systematic application of biophysical screening techniques, coupled with structural biology, provides a robust framework for identifying and validating its interactions with a protein target. Subsequent structure-guided optimization can then be employed to elaborate this initial hit into a lead compound with improved therapeutic potential.

References

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. (2021, March 13).
  • Robson-Tull, J. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons, 12. Retrieved from [Link]

  • Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (2018, May 3).
  • NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure.
  • A three-stage biophysical screening cascade for fragment-based drug discovery. (2025, August 9). Protocol Exchange.
  • How Is Fluorine Used in the Medical Field?. Inhance Technologies. (2025, January 27).
  • Fragment-to-Lead. Creative Biostructure.
  • Ciulli, A. (2011, October 18). Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. Expert Opinion on Drug Discovery, 6(10), 1051-1065. Retrieved from [Link]

  • Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Inhance Technologies. (2025, December 17).
  • Müller, K., Faeh, C., & Diederich, F. (2008, October 4). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 681-697. Retrieved from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Santos, M. A., et al. (2020, February 18). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 108. Retrieved from [Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD). (2022, May 10). Drug Hunter.
  • Robson-Tull, J. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons.
  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. (2024, December 5). MDPI. Retrieved from [Link]

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 992, 367-386. Retrieved from [Link]

  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. (2013, July 5). PLOS One.
  • Fluorine Fragment Cocktails in Fragment-Based Drug Discovery. (2024, March 23). Life Chemicals.
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2025, March 20). PharmaFeatures.
  • Fragment-based Lead Preparation in Drug Discovery and Development. (2021, December 9). Life Chemicals.
  • Howard, S., & Abell, C. (2015). Applications of NMR in Fragment-Based Drug Design. In Fragment-Based Drug Discovery (pp. 49-72). The Royal Society of Chemistry. Retrieved from [Link]

  • Joseph, C., et al. (2017). Biophysical methods in early drug discovery. Journal of Biomolecular Screening, 22(7), 785-802. Retrieved from [Link]

  • Fragment screening by ligand observed nmr. Bruker.
  • Santos, M. A., et al. (2020, February 18). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 108. Retrieved from [Link]

  • Fragment HIT Identification in FBDD. CrystalsFirst.
  • Renaud, J., et al. (2025, November 11). Fragment-Based Screening Using Surface Plasmon Resonance Technology. Journal of Biomolecular Screening, 13(3), 202-209. Retrieved from [Link]

  • Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. (2021, March 11). Journal of Medicinal Chemistry. Retrieved from [Link]

  • The 3F Library: Fluorinated Fsp3-Rich Fragments for Expeditious 19F NMR Based Screening. (2020, February 3). Angewandte Chemie International Edition, 59(13), 5237-5242. Retrieved from [Link]

  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. (2024, October 4). Sygnature Discovery.
  • Applications of 19F-NMR in Fragment-Based Drug Discovery. (2016, July 16). Molecules, 21(7), 923. Retrieved from [Link]

  • Protein X-ray Crystallography in Drug Discovery. (2025, April 14). Creative Biostructure.
  • Fluorine Fragment Library. BOC Sciences.
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (n.d.). Expert Opinion on Drug Discovery. Retrieved from [Link]

  • X-ray Crystallography Fragment Screening. Selvita.
  • 4,4'-difluorobiphenyl. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 4,4'-Difluorobiphenyl 97 398-23-2. Sigma-Aldrich.
  • Fragment-based lead discovery. Wikipedia. Retrieved from [Link]

  • 4,4'-Difluorobiphenyl. Chem-Impex.
  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. (2024, April 18). Frontiers in Medicinal Chemistry. Retrieved from [Link]

  • Recent Advances in the Synthetic Application of Difluorocarbene. (n.d.). Synthesis. Retrieved from [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. (2020, August 5). Frontiers in Molecular Biosciences, 7, 193. Retrieved from [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025, November 19). Massachusetts Biotechnology Council.
  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.). ChemMedChem. Retrieved from [Link]

  • Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate. (n.d.). Google Patents.
  • Fragment Based Drug Discovery (FBDD). BioDuro.
  • 2,2'-Difluorobiphenyl. AccuStandard.
  • Preparation of biphenyl compounds. (n.d.). Google Patents.

Sources

Application Notes and Protocols for Cell-Based Assays of Difluorobiphenyl Carboxamide Inhibitors Targeting Stearoyl-CoA Desaturase 1 (SCD1)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Difluorobiphenyl carboxamides represent a promising class of small molecule inhibitors targeting Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a critical enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] This enzymatic step is fundamental for the synthesis of complex lipids such as triglycerides and phospholipids, which are essential for maintaining cell membrane integrity and participating in cellular signaling.[1] Dysregulation of SCD1 activity has been implicated in a variety of pathological conditions, including metabolic diseases and cancer, making it an attractive therapeutic target.[1][2]

SCD1 inhibitors, including those from the difluorobiphenyl carboxamide family, function by blocking the enzyme's catalytic activity. This inhibition leads to an accumulation of SFAs and a reduction in MUFAs within the cell.[1] The resulting shift in the SFA/MUFA ratio can induce cellular stress and apoptosis, a mechanism that holds significant promise for anti-cancer therapies.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively evaluate the cellular activity of difluorobiphenyl carboxamide inhibitors targeting SCD1. The protocols detailed herein are designed to be self-validating systems, ensuring robust and reproducible data. We will cover essential assays for determining inhibitor cytotoxicity, confirming target engagement within the cellular environment, and assessing the functional consequences of SCD1 inhibition on cellular lipid metabolism.

Core Assays for Inhibitor Characterization

A thorough evaluation of a novel inhibitor involves a multi-faceted approach. We recommend a tiered strategy, beginning with an assessment of general cytotoxicity, followed by direct confirmation of target binding in cells, and culminating in functional assays that measure the downstream effects of enzyme inhibition.

Assay Purpose Principle Typical Readout
Cell Viability Assay (WST-1) To determine the cytotoxic effects of the inhibitor and establish a working concentration range.Reduction of a tetrazolium salt (WST-1) to a colored formazan product by metabolically active cells.[3]Absorbance at 450 nm.
Cellular Thermal Shift Assay (CETSA) To confirm direct binding of the inhibitor to the SCD1 target protein within intact cells.Ligand binding stabilizes the target protein against thermal denaturation.[4][5][6]Quantification of soluble SCD1 protein by Western Blot or ELISA after heat treatment.
Lipid Droplet Staining Assay To visualize and quantify the impact of SCD1 inhibition on cellular lipid storage.Staining of neutral lipids within lipid droplets with fluorescent dyes like BODIPY or Nile Red.[][8][9]Fluorescence intensity measured by microscopy or flow cytometry.
Fatty Acid Uptake Assay To assess the effect of SCD1 inhibition on the cellular uptake of fatty acids.Cellular uptake of a fluorescently labeled fatty acid analog.[10][11][12][13][14]Fluorescence intensity measured by a plate reader, microscope, or flow cytometer.
Lipid Desaturation Assay To directly measure the functional inhibition of SCD1 by quantifying the ratio of MUFAs to SFAs.Extraction of total cellular lipids followed by analysis (e.g., by mass spectrometry) to determine the relative abundance of different fatty acid species.[15][16]Ratio of monounsaturated to saturated fatty acids.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of SCD1 in lipid metabolism and the overarching workflow for characterizing a novel difluorobiphenyl carboxamide inhibitor.

SCD1_Pathway cluster_input Cellular Inputs cluster_process SCD1 Catalysis cluster_output Cellular Outputs cluster_inhibition Inhibition Saturated Fatty Acyl-CoAs Saturated Fatty Acyl-CoAs SCD1 SCD1 Saturated Fatty Acyl-CoAs->SCD1 Substrate Monounsaturated Fatty Acyl-CoAs Monounsaturated Fatty Acyl-CoAs SCD1->Monounsaturated Fatty Acyl-CoAs Product Lipid Synthesis Lipid Synthesis Monounsaturated Fatty Acyl-CoAs->Lipid Synthesis Membrane Fluidity & Signaling Membrane Fluidity & Signaling Lipid Synthesis->Membrane Fluidity & Signaling Difluorobiphenyl Carboxamide Inhibitor Difluorobiphenyl Carboxamide Inhibitor Difluorobiphenyl Carboxamide Inhibitor->SCD1 Inhibition

Caption: Simplified signaling pathway of SCD1 and its inhibition.

Experimental_Workflow A 1. Cell Viability Assay (WST-1) Determine IC50 and non-toxic concentrations B 2. Cellular Thermal Shift Assay (CETSA) Confirm Target Engagement A->B Select concentrations C 3. Functional Assays Assess Phenotypic Effects B->C Confirm on-target activity D Lipid Droplet Staining C->D E Fatty Acid Uptake C->E F Lipid Desaturation Analysis C->F G Data Analysis & Interpretation D->G E->G F->G

Caption: Experimental workflow for inhibitor characterization.

Detailed Protocols

Cell Viability Assay (WST-1)

Rationale: This initial assay is crucial for determining the cytotoxic profile of the inhibitor. By identifying the concentration at which the compound affects cell viability, researchers can select appropriate, non-lethal concentrations for subsequent target engagement and functional assays. The WST-1 assay is a colorimetric method that measures the metabolic activity of viable cells, offering a robust and high-throughput readout.[3][17]

Materials:

  • Cells of interest (e.g., a cancer cell line known to express SCD1)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Difluorobiphenyl carboxamide inhibitor stock solution (in DMSO)

  • WST-1 reagent

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the difluorobiphenyl carboxamide inhibitor in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of inhibitor that causes a 50% reduction in cell viability).

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful biophysical method for verifying direct target engagement in a cellular context.[4][18] The principle is that the binding of a ligand, such as our inhibitor, stabilizes the target protein (SCD1), making it more resistant to heat-induced denaturation.[5] This allows for the confirmation that the inhibitor is reaching and binding to its intended intracellular target.

Materials:

  • Cells of interest

  • Difluorobiphenyl carboxamide inhibitor

  • PBS and protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Equipment for cell lysis (e.g., for freeze-thaw cycles)

  • Centrifuge

  • Reagents and equipment for Western Blotting or ELISA (including a primary antibody specific for SCD1)

Protocol:

  • Cell Treatment: Treat cultured cells with the inhibitor at a non-toxic concentration (determined from the WST-1 assay) and a vehicle control for a defined period (e.g., 1 hour) to allow for compound uptake.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[19]

  • Cell Lysis: Lyse the cells using a suitable method, such as three rapid freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[4]

  • Sample Preparation for Analysis: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.

  • Quantification of Soluble SCD1: Analyze the amount of soluble SCD1 remaining in each sample using Western Blotting or an SCD1-specific ELISA.[20][21][22][23] For Western blotting, equal amounts of total protein are loaded for SDS-PAGE, transferred to a membrane, and probed with an anti-SCD1 antibody.[4]

  • Data Analysis: Quantify the band intensities (for Western Blot) or absorbance/fluorescence values (for ELISA) for each temperature point. Plot the amount of soluble SCD1 as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the inhibitor-treated sample indicates target engagement.

Lipid Droplet Staining Assay

Rationale: Since SCD1 is integral to the synthesis of lipids stored in lipid droplets, inhibiting its activity is expected to alter the number and/or size of these organelles. This assay provides a visual and quantifiable measure of the functional consequences of SCD1 inhibition. Fluorescent dyes like BODIPY 493/503 specifically stain the neutral lipids within these droplets.[9][24]

Materials:

  • Cells cultured on coverslips or in imaging-compatible plates

  • Difluorobiphenyl carboxamide inhibitor

  • BODIPY 493/503 stock solution (in DMSO)

  • Formaldehyde for cell fixation

  • PBS

  • Mounting medium with DAPI (for nuclear counterstaining)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. Once attached, treat the cells with the inhibitor at a sub-lethal concentration for 24-48 hours.

  • Staining:

    • Wash the cells with PBS.

    • Incubate the cells with a working solution of BODIPY 493/503 (e.g., 1-2 µM in PBS) for 15-30 minutes at 37°C, protected from light.[][9]

  • Fixation:

    • Wash the cells twice with PBS to remove excess dye.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[9]

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using mounting medium containing DAPI.

    • Image the cells using a fluorescence microscope with appropriate filter sets for DAPI (blue, for nuclei) and BODIPY (green, for lipid droplets).

  • Quantification (Optional):

    • For flow cytometry, after staining, trypsinize the cells, wash with PBS, and resuspend in a suitable buffer for analysis.[24]

    • For image-based quantification, use image analysis software to count the number and measure the total area of lipid droplets per cell.

Fatty Acid Uptake Assay

Rationale: The alteration of intracellular fatty acid pools due to SCD1 inhibition can influence the rate of fatty acid uptake from the extracellular environment. This assay measures the ability of cells to import fatty acids, providing another functional readout of the inhibitor's effect on lipid metabolism.

Materials:

  • Cells cultured in a multi-well plate

  • Difluorobiphenyl carboxamide inhibitor

  • Serum-free culture medium

  • Fluorescently labeled fatty acid analog (e.g., BODIPY-C12)

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with the inhibitor in complete medium for a desired period (e.g., 24 hours).

  • Serum Starvation: Wash the cells twice with serum-free medium and then incubate in serum-free medium for 1-2 hours.[10][13]

  • Fatty Acid Incubation: Remove the serum-free medium and add a working solution of the fluorescent fatty acid analog in serum-free medium to each well.

  • Uptake Measurement: Incubate the plate at 37°C. The uptake can be measured kinetically over time (e.g., reading fluorescence every 5 minutes for 60 minutes) or as an endpoint measurement after a fixed incubation period (e.g., 30-60 minutes).[13]

  • Data Analysis: For kinetic analysis, plot fluorescence intensity versus time to determine the initial rate of uptake. For endpoint analysis, compare the fluorescence intensity of inhibitor-treated cells to that of vehicle-treated cells.

References

  • ResearchGate. (n.d.). Procedures for the staining of lipid droplets with Oil Red O v1. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Fatty Acid Uptake Assay Kit. Retrieved from [Link]

  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Live Staining of Lipid Droplets Using Nile Red. Retrieved from [Link]

  • PubMed. (2010). A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • PMC. (n.d.). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. Retrieved from [Link]

  • PMC. (2016). BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. Retrieved from [Link]

  • Takara Bio. (n.d.). Cell viability and proliferation measurement. Retrieved from [Link]

  • SciSpace. (n.d.). BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Fatty Acid Uptake Kit UP07 manual. Retrieved from [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]

  • PMC. (n.d.). Measurement of long-chain fatty acid uptake into adipocytes. Retrieved from [Link]

  • ACS Publications. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. Retrieved from [Link]

  • ACS Publications. (2020). Importance of Quantifying Drug–Target Engagement in Cells. Retrieved from [Link]

  • PMC. (n.d.). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • MetwareBio. (n.d.). ELISA vs. Western Blot: Choosing the Best Immunoassay for Your Research. Retrieved from [Link]

  • Azure Biosystems. (2023). When to use ELISA vs Western blot. Retrieved from [Link]

  • Grace Bio-Labs. (2013). Immunoassays: Protein Arrays vs. ELISA and Westerns. Retrieved from [Link]

  • PMC. (n.d.). Lipid Desaturation Is a Metabolic Marker and Therapeutic Target of Ovarian Cancer Stem Cells. Retrieved from [Link]

  • AACR Journals. (2017). Abstract AP21: LIPID DESATURATION IS A METABOLIC MARKER AND THERAPEUTIC TARGET OF OVARIAN CANCER STEM CELLS. Retrieved from [Link]

  • PubMed. (n.d.). Benzimidazole-carboxamides as potent and bioavailable stearoyl-CoA desaturase (SCD1) inhibitors from ligand-based virtual screening and chemical optimization. Retrieved from [Link]

  • PubMed. (n.d.). Lipid desaturation - the next step in targeting lipogenesis in cancer?. Retrieved from [Link]

  • Biocompare. (n.d.). SCD1 ELISA Kits. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Lipid Desaturation Is a Metabolic Marker and Therapeutic Target of Ovarian Cancer Stem Cells. Retrieved from [Link]

Sources

Application Notes & Protocols: 4',3-Difluorobiphenyl-4-carboxamide as a Scaffold for Novel Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT)

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Emerging Prominence of the Biphenyl Carboxamide Scaffold

In the landscape of modern medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient drug discovery. The biphenyl carboxamide moiety has emerged as one such scaffold, demonstrating utility in the development of inhibitors for diverse targets, including the Hedgehog signaling pathway, Fatty Acid Amide Hydrolase (FAAH), and platelet-activating factor.[1][2][3] The inherent properties of this scaffold, such as its rigid yet tunable nature, allow for precise orientation of substituents to optimize interactions within a target's binding site.

This guide focuses on a specific, fluorinated variant: the 4',3-difluorobiphenyl-4-carboxamide scaffold. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity, by altering lipophilicity and electrostatic interactions. We will explore the application of this scaffold in the design of novel inhibitors for Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in cellular metabolism and a promising target for anticancer therapies.[4][5][6]

NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a vital cofactor for cellular redox reactions and a substrate for enzymes involved in DNA repair and signaling.[4] Many cancer types overexpress NAMPT, making them particularly vulnerable to its inhibition, which leads to NAD+ depletion and subsequent cell death.[5][6] This document provides a comprehensive guide, from the medicinal chemistry rationale and synthesis of 4',3-difluorobiphenyl-4-carboxamide analogs to detailed protocols for their biochemical and cell-based evaluation as NAMPT inhibitors.

Medicinal Chemistry Rationale & Design Strategy

The design of potent and selective NAMPT inhibitors based on the 4',3-difluorobiphenyl-4-carboxamide scaffold hinges on understanding its structure-activity relationship (SAR).

  • The Biphenyl Core: This rigid core acts as a stiff linker, positioning key pharmacophoric elements in a defined spatial arrangement. The dihedral angle between the two phenyl rings can be influenced by substitution at the ortho positions, allowing for conformational control.

  • The Carboxamide Linker: The amide group is a critical hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This allows it to form crucial interactions with amino acid residues in the target's active site.

  • Fluorine Substitution: The 4'- and 3-fluoro substituents are not arbitrary. The 3-fluoro group, being electron-withdrawing, can influence the acidity of the amide N-H, potentially strengthening hydrogen bonds. The 4'-fluoro group on the distal ring can enhance binding through favorable electrostatic or hydrophobic interactions and often improves metabolic stability by blocking potential sites of oxidation.

  • Vector for Diversity (R-group): The amine component of the carboxamide (-CONHR) provides a readily modifiable position for introducing chemical diversity. By varying the 'R' group, researchers can explore different pockets of the NAMPT active site to optimize potency, selectivity, and physicochemical properties like solubility and permeability.

The overall strategy is to use the 4',3-difluorobiphenyl-4-carboxylic acid as a stable, high-affinity anchor, while systematically modifying the appended amine fragment to achieve optimal target engagement and drug-like properties.

Synthesis and Characterization Protocols

The synthesis of the target compounds is typically achieved through a convergent approach, involving the preparation of the core biphenyl acid followed by amide coupling.

Protocol 3.1: Synthesis of 4',3-Difluorobiphenyl-4-carboxylic acid (Core Scaffold)

This protocol outlines a standard Suzuki-Miyaura cross-coupling reaction, a robust method for forming biaryl bonds.

Rationale: The Suzuki coupling is chosen for its high tolerance of functional groups, mild reaction conditions, and commercial availability of a wide range of boronic acids and aryl halides.

Materials:

  • 4-Bromo-2-fluorobenzoic acid

  • (4-Fluorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water, deionized

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 2M

Procedure:

  • To a round-bottom flask, add 4-bromo-2-fluorobenzoic acid (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add 1,4-dioxane and water (4:1 v/v) to the flask.

  • Spage the resulting mixture with inert gas for 15 minutes to remove dissolved oxygen.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer to pH ~2-3 with 2M HCl. A precipitate should form.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4',3-difluorobiphenyl-4-carboxylic acid.

  • Characterization: Confirm structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 3.2: Amide Coupling to Synthesize Final Inhibitors

This protocol uses a standard peptide coupling reagent, HATU, to form the final carboxamide products.

Rationale: Amide bond formation using coupling reagents like HATU is efficient, proceeds under mild conditions, and minimizes side reactions, making it ideal for creating a library of analogs from various amines.

Materials:

  • 4',3-Difluorobiphenyl-4-carboxylic acid (1.0 eq)

  • Desired primary or secondary amine (R-NH₂ or R₂NH) (1.1 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve 4',3-difluorobiphenyl-4-carboxylic acid in anhydrous DMF in a dry flask under an inert atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature. This pre-activates the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Stir at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final 4',3-difluorobiphenyl-4-carboxamide inhibitor using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Biochemical and Cellular Evaluation

A tiered approach is recommended, starting with a biochemical assay to confirm direct target inhibition, followed by cell-based assays to assess cellular potency and mechanism of action.[7][8][9]

Workflow for Inhibitor Evaluation

G cluster_0 Synthesis & Purification cluster_1 Biochemical Assays cluster_2 Cellular Assays Synthesis Scaffold Synthesis (Protocol 3.1) Coupling Amide Coupling (Protocol 3.2) Synthesis->Coupling Purify Purification & QC (HPLC, NMR, MS) Coupling->Purify IC50 NAMPT IC50 Assay (Protocol 4.1) Purify->IC50 Test Compound Kinetics Mechanism of Action (Enzyme Kinetics) IC50->Kinetics Viability Cell Viability Assay (Protocol 4.2) Kinetics->Viability Confirmed Hits NAD Cellular NAD+ Quantification Viability->NAD CETSA Target Engagement (CETSA) NAD->CETSA SAR Structure-Activity Relationship (SAR) Analysis CETSA->SAR Validate SAR

Protocol 4.1: In Vitro NAMPT Inhibition Assay (IC₅₀ Determination)

This protocol measures the ability of a compound to inhibit the enzymatic activity of recombinant human NAMPT. The assay quantifies the production of nicotinamide mononucleotide (NMN), a product of the NAMPT reaction.

Rationale: An in vitro enzyme assay is the gold standard for confirming direct inhibition of the target protein and for quantifying the potency (IC₅₀) of the inhibitor, independent of cellular factors like membrane permeability.[10][11]

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (NAM), substrate

  • Phosphoribosyl pyrophosphate (PRPP), substrate

  • Adenosine triphosphate (ATP), co-substrate

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT

  • Detection Reagent (e.g., NMN-specific bioluminescent assay kit)

  • 384-well assay plates, white

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve (e.g., 100 µM to 5 nM final assay concentration).

  • In a 384-well plate, add 1 µL of diluted compound solution. For controls, add 1 µL of DMSO (negative control, 100% activity) or a known NAMPT inhibitor (positive control).

  • Prepare an enzyme master mix in assay buffer containing NAMPT enzyme. Add 10 µL of this mix to each well.

  • Incubate for 15 minutes at room temperature to allow compound binding to the enzyme.

  • Prepare a substrate master mix in assay buffer containing NAM, PRPP, and ATP.

  • Initiate the enzymatic reaction by adding 10 µL of the substrate master mix to each well.

  • Incubate the plate at 37 °C for 60 minutes.

  • Stop the reaction and detect the NMN product by adding the detection reagent according to the manufacturer's instructions.

  • Read the signal (e.g., luminescence) on a plate reader.

  • Data Analysis:

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4.2: Cell-Based Viability Assay

This protocol assesses the effect of the NAMPT inhibitors on the proliferation and viability of cancer cells known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian cancer, HCT-116 colon cancer).

Rationale: Cell-based assays are crucial to determine if a compound's biochemical potency translates into a functional effect in a biological system.[8][12] They provide an integrated measure of the compound's ability to cross the cell membrane, engage the target, and elicit a cellular response.[7][13]

Materials:

  • Cancer cell line (e.g., A2780)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • 96-well clear-bottom cell culture plates

  • Test compounds dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 2,000 cells/well) and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.

  • Prepare a serial dilution of the test compounds in complete culture medium. Ensure the final DMSO concentration is ≤ 0.5%.

  • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include wells with medium and DMSO only as a vehicle control.

  • Incubate the plate for 72 hours at 37 °C, 5% CO₂.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Measure the signal (e.g., luminescence) on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control wells (100% viability).

    • Plot the percent viability versus the logarithm of the inhibitor concentration.

    • Fit the data to determine the GI₅₀ (concentration for 50% growth inhibition) or EC₅₀ value.

Data Presentation and Interpretation

Systematic data collection and presentation are key to building a clear structure-activity relationship (SAR).

Table 1: Example SAR Data for 4',3-Difluorobiphenyl-4-carboxamide Analogs
Compound IDR-Group (Amine Fragment)NAMPT IC₅₀ (nM)A2780 Cell Viability GI₅₀ (nM)
GFB-001 Cyclopropylamine85.2250.6
GFB-002 4-Piperidinemethanol12.545.3
GFB-003 (S)-3-Hydroxypyrrolidine5.818.9
GFB-004 Morpholine150.1>1000
Control FK866 (Known Inhibitor)1.13.5

Interpretation:

  • A strong correlation between biochemical IC₅₀ and cellular GI₅₀ (e.g., GFB-003) suggests good cell permeability and target engagement.

  • A potent IC₅₀ but weak GI₅₀ (e.g., GFB-004) may indicate poor membrane permeability, efflux by transporters, or rapid metabolism within the cell.[13]

  • The data suggests that incorporating polar, hydrogen-bonding groups like hydroxyls (GFB-002, GFB-003) is beneficial for both enzyme inhibition and cellular activity.

Mechanism of Action: Target Engagement and Pathway Analysis

Confirming that the observed cellular effects are due to on-target NAMPT inhibition is a critical validation step.

NAMPT Signaling Pathway

G cluster_0 NAMPT Catalyzed Reaction cluster_1 Downstream NAD+ Dependent Processes NAM Nicotinamide (NAM) PRPP PRPP NAMPT NAMPT Inhibitor_Effect NAD+ Depletion & Cell Death Inhibitor 4',3-Difluorobiphenyl- 4-carboxamide NMN NMN NMNAT NMNAT NMN->NMNAT +ATP NAD NAD+ NMNAT->NAD SIRT Sirtuins (Deacetylation) NAD->SIRT PARP PARPs (DNA Repair) NAD->PARP Redox Redox Reactions (Metabolism) NAD->Redox Cell_Outcome Cell Survival, Proliferation SIRT->Cell_Outcome PARP->Cell_Outcome Redox->Cell_Outcome

To validate this pathway, one can perform a Cellular NAD+ Quantification Assay . Following treatment with the inhibitor, a significant, dose-dependent decrease in intracellular NAD+ levels would strongly support an on-target mechanism. Furthermore, a Cellular Thermal Shift Assay (CETSA) can be used to directly measure target engagement in intact cells, providing definitive proof that the compound binds to NAMPT in a cellular environment.[13]

Conclusion and Future Directions

The 4',3-difluorobiphenyl-4-carboxamide scaffold represents a promising starting point for the development of novel NAMPT inhibitors. Its synthetic tractability allows for rapid generation of analogs, while its inherent properties provide a solid foundation for achieving high potency. The protocols detailed herein provide a comprehensive framework for synthesizing, screening, and validating new chemical entities based on this scaffold.

Future work should focus on optimizing the pharmacokinetic properties of lead compounds. This includes assessing metabolic stability in liver microsomes, determining aqueous solubility, and evaluating performance in preliminary in vivo models. By combining the robust chemistry and biology described in these notes, researchers can effectively advance inhibitors based on this versatile scaffold towards preclinical development.

References

  • Peukert, S., et al. (2009). Identification and structure-activity relationships of ortho-biphenyl carboxamides as potent Smoothened antagonists inhibiting the Hedgehog signaling pathway. Bioorganic & Medicinal Chemistry Letters, 19(2), 328-31. Available at: [Link]

  • Zhao, X., et al. (2024). Drug discovery targeting nicotinamide phosphoribosyltransferase (NAMPT): Updated progress and perspectives. Bioorganic & Medicinal Chemistry, 99, 117595. Available at: [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved February 15, 2026, from [Link]

  • Zheng, W., et al. (2016). Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase. Acta Pharmacologica Sinica, 37(7), 986-996. Available at: [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved February 15, 2026, from [Link]

  • Caprioli, A., et al. (2012). Synthesis and Structure–Activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 55(10), 4643-4659. Available at: [Link]

  • Bao, L., et al. (2019). Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. Molecular Cancer Therapeutics, 18(9), 1551-1562. Available at: [Link]

  • Li, J., et al. (2023). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology, 14, 1192818. Available at: [Link]

  • News-Medical. (2024). The role of cell-based assays for drug discovery. Retrieved February 15, 2026, from [Link]

  • AACR. (2023). Abstract 3157: Novel synthetic lethality-based cellular assays for cancer drug discovery. Cancer Research, 83(7_Supplement), 3157. Available at: [Link]

  • Galli, U., et al. (2013). Medicinal Chemistry of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors. Journal of Medicinal Chemistry, 56(16), 6279-6296. Available at: [Link]

  • Wikipedia. (n.d.). Enzyme assay. Retrieved February 15, 2026, from [Link]

  • Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. Available at: [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved February 15, 2026, from [Link]

  • BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services. Retrieved February 15, 2026, from [Link]

  • Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(13), 2485. Available at: [Link]

  • Chouhan, A., et al. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Journal of Analytical & Pharmaceutical Research, 12(1), 51-58. Available at: [Link]

  • Sadu, S., et al. (1993). Biphenylcarboxamide derivatives as antagonists of platelet-activating factor. Journal of Medicinal Chemistry, 36(5), 567-573. Available at: [Link]

Sources

Application Note: Kinetic Stabilization of Transthyretin (TTR) Tetramers using 4',3-Difluorobiphenyl-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 4',3-Difluorobiphenyl-4-carboxamide as a chemical probe for targeting the protein-protein interaction (PPI) interface of the homotetrameric protein Transthyretin (TTR) . Unlike traditional drug discovery which often focuses on inhibiting interactions, this protocol focuses on stabilizing a native PPI to prevent protein misfolding and aggregation—a strategy critical in treating amyloidosis (ATTR).[1]

The biphenyl carboxamide scaffold mimics the structure of Thyroxine (T4), TTR's natural ligand.[1] The specific 4',3-difluoro substitution pattern is designed to exploit the halogen-binding pockets (HBPs) within the TTR central channel, increasing binding affinity and kinetically trapping the tetramer to prevent dissociation into amyloidogenic monomers.

Scientific Background & Mechanism[1][2][3][4][5]

The Target: Transthyretin (TTR)

Transthyretin is a 55 kDa homotetramer that transports thyroxine and retinol-binding protein in the blood and CSF.[1] The tetramer is formed by a dimer-of-dimers interaction. In TTR amyloidosis, the rate-limiting step is the dissociation of the tetramer into monomers, which then misfold and assemble into toxic amyloid fibrils.[2][3][4]

Mechanism of Action: Kinetic Stabilization

4',3-Difluorobiphenyl-4-carboxamide functions as a kinetic stabilizer . It binds to the two unoccupied T4-binding sites at the dimer-dimer interface.

  • Binding Mode: The biphenyl core spans the hydrophobic channel.[1]

  • Halogen Bonding: The fluorine atoms at positions 3 and 4' occupy the Hydrophobic Pockets (specifically HBP2 and HBP3), mimicking the iodine atoms of T4 but with improved metabolic stability.

  • Carboxamide Interaction: The amide group forms a critical hydrogen bond network (likely with Ser117/Thr119) at the channel periphery, "locking" the two dimers together.[1]

Therapeutic Logic: By increasing the activation energy barrier for tetramer dissociation, the compound prevents the formation of the monomeric amyloid precursor.

Pathway Visualization

The following diagram illustrates the amyloidogenic pathway and the intervention point of the stabilizer.

TTR_Stabilization Tetramer Native TTR Tetramer (Functional) Complex Stabilized Complex (Kinetic Trap) Tetramer->Complex + Ligand binding Monomer Misfolded Monomer (Amyloid Precursor) Tetramer->Monomer Dissociation (Rate Limiting) Ligand 4',3-Difluorobiphenyl- 4-carboxamide Ligand->Complex Complex->Monomer Dissociation Blocked Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Fibril Amyloid Fibril (Pathology) Oligomer->Fibril Nucleation

Caption: Kinetic stabilization of TTR. The ligand binds the native tetramer, raising the energy barrier for dissociation and preventing the cascade into toxic fibrils.

Experimental Protocols

Protocol A: Acid-Mediated TTR Aggregation Assay

The "Gold Standard" for assessing TTR stabilizer efficacy.

Principle: TTR is stable at neutral pH but dissociates and aggregates at acidic pH (4.4).[1] Effective stabilizers prevent this turbidity change.[1][4]

Materials
  • Protein: Recombinant Human Wild-Type TTR (1 mg/mL stock in PBS).[1]

  • Compound: 4',3-Difluorobiphenyl-4-carboxamide (10 mM stock in DMSO).

  • Buffer A (Neutral): 10 mM Sodium Phosphate, 100 mM KCl, 1 mM EDTA, pH 7.0.[1]

  • Buffer B (Acidic): 200 mM Sodium Acetate, 100 mM KCl, 1 mM EDTA, pH 4.4.[1]

  • Plate: 96-well clear, flat-bottom UV-star microplate.

Workflow
  • Preparation: Dilute TTR to 4 µM (final assay conc) in Buffer A.

  • Incubation: Add test compound (typically 7.2 µM or 10 µM) to the TTR solution.

    • Note: A slight molar excess (e.g., 2:1 compound:tetramer) is standard to saturate both binding sites.[1]

    • Incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Acidification: Add an equal volume of Buffer B to initiate denaturation.[1] Final pH should be ~4.4.[1]

  • Measurement: Immediately place in a plate reader pre-heated to 37°C.

  • Readout: Monitor Absorbance at 350 nm (turbidity) or 400 nm every 10 minutes for 72 hours.

Data Analysis

Calculate the % Stabilization relative to DMSO control:


[1]
  • Target: >90% stabilization at 72 hours indicates a highly potent binder (comparable to Tafamidis).[1]

Protocol B: Fluorescence Polarization (FP) Displacement Assay

For determining binding affinity (


).[1]

Principle: A fluorescent probe (e.g., FITC-T4 or a resveratrol analog) bound to TTR has high polarization.[1] The test compound displaces the probe, causing a drop in polarization.

Materials
  • Probe: Resveratrol-fluorescein or similar high-affinity fluorescent TTR ligand.

  • Assay Buffer: PBS + 0.01% Triton X-100 (to prevent non-specific sticking).[1]

Workflow
  • Master Mix: Prepare 100 nM TTR tetramer + 100 nM Fluorescent Probe in Assay Buffer.

  • Titration: Prepare a serial dilution of 4',3-Difluorobiphenyl-4-carboxamide (e.g., 10 µM down to 1 nM).

  • Reaction: Mix 20 µL of Master Mix + 20 µL of compound dilution in a black 384-well plate.

  • Equilibration: Incubate 1 hour at Room Temperature (protected from light).

  • Read: Measure Fluorescence Polarization (Ex 485 nm / Em 525 nm).

Data Presentation: Expected

CompoundAssay Type

/

(Approx)
Notes
4',3-Difluorobiphenyl-4-carboxamide FP Displacement~50 - 200 nMHigh affinity due to dual halogen bonding.
Diflunisal (Control) FP Displacement~1000 nMLower affinity (single ring binding).[1]
Tafamidis (Control) FP Displacement~20 - 50 nMClinical standard.[1]

Synthesis & Preparation Notes

For researchers synthesizing the probe in-house.

  • Solubility: The biphenyl carboxamide core is lipophilic.[1] Stock solutions should be prepared in 100% DMSO at 10-50 mM.

  • Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles which can precipitate the compound.

  • QC Check: Verify purity via LC-MS before PPI assays. Impurities (e.g., unreacted aniline) can quench fluorescence or cause false positives in aggregation assays.[1]

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Precipitation upon adding buffer Compound insolubilityReduce final DMSO concentration to <2% or lower compound concentration.
No stabilization in Acid Assay pH driftEnsure Acetate buffer is strictly pH 4.4. TTR aggregates too fast at pH < 4.[1]0.
High background in FP Non-specific bindingAdd 0.01% Tween-20 or Triton X-100 to the buffer.[1]
Inconsistent replicates EvaporationSeal plates tightly for the 72-hour aggregation assay.

Assay Workflow Diagram

Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Acid Denaturation Step1 Dilute TTR to 4 µM in Neutral Buffer Step2 Add Compound (10 µM) Step1->Step2 Step3 Incubate 30 min @ 37°C (Binding) Step2->Step3 Step4 Add Acid Buffer (Final pH 4.4) Step3->Step4 Step5 Measure Abs @ 350nm (72 Hours) Step4->Step5

Caption: Step-by-step workflow for the Acid-Mediated TTR Aggregation Assay.

References

  • Bulawa, C. E., et al. (2012).[1] "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade."[1] Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link[1]

  • Connelly, S., et al. (2010).[1] "Structure-based design of kinetic stabilizers that ameliorate the transthyretin amyloidosis pathology." Current Opinion in Structural Biology, 20(1), 54-62.[1] Link

  • Hammarström, P., et al. (2003).[1] "Prevention of Transthyretin Amyloid Disease by Changing Protein Misfolding Energetics."[1] Science, 299(5607), 713-716.[1] Link[1]

  • Sant'Anna, R., et al. (2016).[1] "Repositioning diflunisal for the treatment of transthyretin amyloidosis." Amyloid, 23(sup1), 42-43.[1] Link[1]

  • Alhamadsheh, M. M., et al. (2011).[1] "Potent kinetic stabilizers that prevent transthyretin amyloidogenesis."[1][3][4] Science Translational Medicine, 3(97), 97ra81.[1] Link[1]

Sources

Troubleshooting & Optimization

4',3-Difluorobiphenyl-4-carboxamide solubility in DMSO and aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Solubilization & Handling of 4',3-Difluorobiphenyl-4-carboxamide

Executive Summary

You are working with 4',3-Difluorobiphenyl-4-carboxamide , a lipophilic, aromatic amide characterized by a rigid biphenyl core and electron-withdrawing fluorine substituents. This structural motif creates specific challenges in solubility:

  • High Lipophilicity: The planar biphenyl core promotes strong

    
    -
    
    
    
    stacking, leading to high crystal lattice energy and poor aqueous solubility.
  • Lack of Ionization: The primary carboxamide group (

    
    ) is neutral at physiological pH (pKa 
    
    
    
    ), meaning pH adjustment (buffer switching) will not significantly enhance solubility.
  • "Crash-Out" Risk: Rapid dilution from DMSO into aqueous buffers often triggers immediate microprecipitation, which may be invisible to the naked eye but will ruin biological assays.

This guide provides a validated protocol to maximize solubility while maintaining experimental integrity.

Physicochemical Profile & Solubility Data

Note: Exact experimental values for this specific isomer are rare in public literature. The data below represents high-confidence estimates based on structural analogs (e.g., 4-fluorobiphenyl-4-carboxamide, diflunisal derivatives) and calculated physicochemical properties.

Table 1: Solubility Profile
Solvent SystemSolubility Limit (Est.)StabilityComments
DMSO (Anhydrous) 10 – 25 mg/mL High (Months at -20°C)Recommended Stock Solvent. Hygroscopic; keep sealed.
Ethanol (100%) ~1 – 5 mg/mLModerateLower solubility than DMSO due to less polarizability.
PBS (pH 7.4) < 0.01 mg/mL (< 50 µM)Low (Precipitates)Insoluble without cosolvents or carriers.
DMSO:PBS (1:10) ~0.1 mg/mLLow (Hours)Kinetic solubility only. Use immediately.
Table 2: Key Properties
PropertyValueImplication for Handling
Molecular Weight ~233.2 g/mol Conversion: 1 mg/mL

4.29 mM.
Calculated LogP ~3.2 – 3.5Highly lipophilic. Partitions into membranes/plastics.
pKa (Amide) > 15 (Neutral)Do not use acid/base to adjust solubility.

Validated Solubilization Protocol

Phase A: Preparation of DMSO Stock Solution

Goal: Create a stable, concentrated master stock.

  • Weighing: Weigh the powder into a glass vial (avoid plastic microfuge tubes for long-term storage of high-concentration hydrophobic stocks to prevent leaching).

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10 mM (approx. 2.33 mg/mL).

    • Why 10 mM? While 100 mM might be possible, 10 mM reduces the risk of precipitation upon freeze-thaw cycles.

  • Dissolution: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5–10 minutes.

    • Visual Check: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.

Phase B: Dilution into Aqueous Buffer (The "Intermediate Step" Method)

Goal: Prevent "solvent shock" precipitation.

Incorrect Method: Direct addition of 100% DMSO stock into PBS. Correct Method: Use an intermediate dilution step or rapid mixing.

  • Prepare Buffer: Pre-warm your aqueous buffer (PBS, Media) to 37°C.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 10 mM DMSO stock 1:10 into pure DMSO or 50% DMSO/Water first to create a working stock (e.g., 1 mM).

  • Final Dilution:

    • Place the pipette tip submerged in the stirring aqueous buffer.

    • Slowly dispense the DMSO working stock while vortexing or stirring the buffer.

    • Max DMSO Limit: Ensure final DMSO concentration is < 0.5% (v/v) for cell assays, or < 5% for chemical assays, depending on tolerance.

Troubleshooting & FAQs

Q1: My solution turned cloudy immediately after adding the DMSO stock to PBS. What happened? A: You experienced "solvent shock." The hydrophobic molecules aggregated faster than they could disperse.

  • Fix: Use the "Intermediate Step" (described above). Alternatively, add a surfactant like Tween-80 (0.01%) or BSA (0.1%) to the buffer before adding the compound. The proteins/detergents sequester the lipophilic molecules and prevent aggregation.

Q2: Can I use acidification (HCl) or basification (NaOH) to dissolve it? A: No. The carboxamide group is non-ionizable under physiological conditions. Adding strong acid/base will not help solubility and may hydrolyze the amide bond (chemically degrading your compound into the corresponding acid or amine).

Q3: Is the compound stable in DMSO? A: Yes, fluorinated biphenyls are generally chemically stable. However, DMSO is hygroscopic (absorbs water from air). Water accumulation in DMSO decreases the solubility of lipophilic compounds over time, causing "mystery precipitation" in old stocks.

  • Fix: Store stocks in single-use aliquots at -20°C or -80°C.

Q4: I need a higher concentration in aqueous media for animal studies. What do I do? A: Simple PBS/DMSO mixtures will not work for high doses. You must use a formulation vehicle.

  • Recommended Vehicle: 5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Saline.

  • Why? PEG-400 acts as a cosolvent, and Tween-80 acts as a surfactant to stabilize the suspension.

Visual Workflows (Graphviz)

Diagram 1: Solubilization Decision Tree

Caption: Logical flow for determining the optimal solubilization strategy based on required concentration.

Solubility_Workflow Start Start: Solid Compound DMSO_Stock Dissolve in Anhydrous DMSO (Target: 10-20 mM) Start->DMSO_Stock Check_Clear Is solution clear? DMSO_Stock->Check_Clear Sonicate Sonicate (37°C, 10 min) Check_Clear->Sonicate No (Cloudy) Application Select Application Check_Clear->Application Yes (Clear) Sonicate->Check_Clear Cell_Assay Cellular Assay (Low Conc, <100 µM) Application->Cell_Assay Animal_Study In Vivo Study (High Conc, >1 mg/mL) Application->Animal_Study Direct_Dilution Direct Dilution into Media (Keep DMSO < 0.5%) Cell_Assay->Direct_Dilution Formulation Complex Vehicle Required: 5% DMSO / 40% PEG400 / 5% Tween80 Animal_Study->Formulation

Diagram 2: The "Solvent Shock" Prevention Protocol

Caption: Step-by-step dilution technique to avoid precipitation during aqueous transfer.

Dilution_Protocol Stock 10 mM DMSO Stock Inter Intermediate Working Soln (1 mM in 100% DMSO) Stock->Inter 1:10 Dilution (Solvent-to-Solvent) Final Final Assay Solution (Stable Dispersion) Inter->Final Slow Dropwise Addition while Vortexing Buffer Aqueous Buffer + BSA/Tween (Pre-warmed 37°C) Buffer->Final Receiving Phase

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9811, 4,4'-Difluorobiphenyl. (Physicochemical properties of the core scaffold). Available at: [Link]

  • Li, Di, et al. "Solubility of Hybrid Halide Perovskites in DMF and DMSO." Materials 14.24 (2021): 7649. (Reference for DMSO solvent properties and solute behavior). Available at: [Link]

Validation & Comparative

A Comparative Analysis of 4',3'- and 4',4'-Difluorobiphenyl Carboxamides: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate physicochemical and pharmacological properties. The biphenyl carboxamide motif, a privileged structure in medicinal chemistry, serves as a versatile template for the development of novel therapeutic agents. This guide provides a detailed comparative analysis of two isomeric difluorobiphenyl carboxamides: 4',3'-difluorobiphenyl-4-carboxamide and 4',4'-difluorobiphenyl-4-carboxamide. By examining their synthesis, physicochemical characteristics, and potential biological activities through the lens of established chemical principles and available data on analogous structures, we aim to provide researchers, scientists, and drug development professionals with a framework for understanding the nuanced effects of fluorine substitution patterns.

Introduction: The Significance of Fluorine in Drug Design

The introduction of fluorine into a drug candidate can profoundly influence its metabolic stability, binding affinity, lipophilicity, and pKa.[1] The position of fluorine substitution on an aromatic ring can lead to distinct electronic and steric effects, thereby fine-tuning the molecule's interaction with its biological target. This guide focuses on the comparison between a vicinal (3',4'-) and a symmetrical (4',4'-) difluoro substitution pattern on the biphenyl core of a carboxamide scaffold. While direct comparative studies on these specific isomers are not extensively documented in publicly available literature, we can construct a robust analysis based on established synthetic methodologies and structure-activity relationship (SAR) principles.

Synthesis of Isomeric Difluorobiphenyl Carboxamides

The synthesis of both 4',3'- and 4',4'-difluorobiphenyl carboxamides can be efficiently achieved through a convergent synthetic strategy involving a key Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core, followed by a standard amide bond formation.

Workflow for the Synthesis of Difluorobiphenyl Carboxamides

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Amide Bond Formation ArylHalide Aryl Halide (1-Bromo-3,4-difluorobenzene or 1-Bromo-4-fluorobenzene) BiphenylAcid Difluorobiphenyl Carboxylic Acid Precursor ArylHalide->BiphenylAcid BoronicAcid 4-Carboxyphenylboronic Acid BoronicAcid->BiphenylAcid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Catalyst->BiphenylAcid FinalProduct Target Difluorobiphenyl Carboxamide BiphenylAcid->FinalProduct Amine Amine (R-NH₂) Amine->FinalProduct CouplingAgent Coupling Reagent (e.g., HATU, EDC/HOBt) CouplingAgent->FinalProduct

Caption: General synthetic workflow for 4',3'- and 4',4'-difluorobiphenyl carboxamides.

Protocol 1: Synthesis of 4-(3,4-Difluorophenyl)benzoic Acid (Precursor for 4',3'-isomer)

This protocol outlines a standard Suzuki-Miyaura coupling procedure.

Materials:

  • 1-Bromo-3,4-difluorobenzene

  • 4-Carboxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add 1-bromo-3,4-difluorobenzene (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst system such as Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq).[2][3]

  • Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) to the flask.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with hydrochloric acid (HCl) to precipitate the carboxylic acid product.

  • Filter the precipitate, wash with water, and dry under vacuum to yield 4-(3,4-difluorophenyl)benzoic acid.

Protocol 2: Synthesis of 4-(4-Fluorophenyl)benzoic Acid (Precursor for 4',4'-isomer)

The synthesis of this precursor follows a similar Suzuki-Miyaura coupling protocol as described above, substituting 1-bromo-4-fluorobenzene for 1-bromo-3,4-difluorobenzene.

Protocol 3: Amide Coupling

This protocol describes a general method for the formation of the carboxamide.

Materials:

  • 4-(Difluorophenyl)benzoic acid (from Protocol 1 or 2)

  • Amine (R-NH₂)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve the 4-(difluorophenyl)benzoic acid (1.0 eq) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent, for example, HATU (1.1 eq), and DIPEA (2.0 eq).[4]

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the target difluorobiphenyl carboxamide.

Comparative Physicochemical Properties

While experimental data for a direct comparison of the two target isomers is scarce, we can infer their properties based on the principles of physical organic chemistry and data from closely related analogs.

Property4',3'-Difluorobiphenyl Carboxamide (Predicted)4',4'-Difluorobiphenyl Carboxamide (Predicted/Inferred)Rationale for Differences
Melting Point Likely lowerLikely higherThe symmetrical structure of the 4',4'-isomer allows for more efficient crystal packing, leading to a higher melting point.[5]
Solubility Potentially higher in polar solventsPotentially lower in polar solventsThe increased dipole moment of the 3,4-difluoro substitution pattern may enhance solubility in polar solvents.
Lipophilicity (LogP) Slightly lowerSlightly higherThe symmetrical arrangement of fluorine atoms in the 4',4'-isomer may lead to a slightly more lipophilic character.[6]
Dipole Moment HigherLowerThe vector sum of the C-F bond dipoles in the 3,4-difluoro isomer results in a larger net molecular dipole moment compared to the more symmetrical 4,4'-isomer where the dipoles partially cancel.

Structure-Activity Relationship (SAR) Insights

The positional isomerism of the fluorine atoms is expected to have a significant impact on the biological activity of these compounds. The electronic and steric environment of the biphenyl system is altered, which in turn can affect how the molecule interacts with its biological target.

Logical Framework for SAR Analysis

SAR cluster_isomer Fluorine Substitution Pattern cluster_properties Molecular Properties cluster_outcome Biological Outcome 4',3'-Difluoro 4',3'-Difluoro Electronic Effects\n(Inductive, Resonance) Electronic Effects (Inductive, Resonance) 4',3'-Difluoro->Electronic Effects\n(Inductive, Resonance) Conformational Preferences Conformational Preferences 4',3'-Difluoro->Conformational Preferences Lipophilicity & Solubility Lipophilicity & Solubility 4',3'-Difluoro->Lipophilicity & Solubility 4',4'-Difluoro 4',4'-Difluoro 4',4'-Difluoro->Electronic Effects\n(Inductive, Resonance) 4',4'-Difluoro->Conformational Preferences 4',4'-Difluoro->Lipophilicity & Solubility Target Binding Affinity Target Binding Affinity Electronic Effects\n(Inductive, Resonance)->Target Binding Affinity Conformational Preferences->Target Binding Affinity Cell Permeability Cell Permeability Lipophilicity & Solubility->Cell Permeability Overall Potency & Selectivity Overall Potency & Selectivity Target Binding Affinity->Overall Potency & Selectivity Metabolic Stability Metabolic Stability Metabolic Stability->Overall Potency & Selectivity Cell Permeability->Overall Potency & Selectivity

Caption: The influence of fluorine substitution on molecular properties and biological outcomes.

  • Electronic Effects: The 3',4'-difluoro substitution creates a more electron-deficient aromatic ring compared to the 4'-fluoro substitution in the other ring of the 4',4'-isomer. This altered electronic distribution can influence key interactions with the target protein, such as hydrogen bonding and π-π stacking.

  • Conformational Preferences: The substitution pattern can affect the torsional angle between the two phenyl rings of the biphenyl core. This conformational restriction can either lock the molecule in a bioactive conformation, enhancing potency, or prevent it from adopting the necessary orientation for binding.[7]

  • Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation. The 3',4'-difluoro pattern offers two potential sites for metabolic modification, whereas the 4',4'-isomer presents a single, symmetrical point of potential metabolism on each ring. The specific impact on metabolic stability would depend on the metabolic enzymes involved.

Studies on related fluorinated biphenyl and piperidine scaffolds have shown that a 3,4-difluorophenyl group can lead to potent biological activity. For instance, in a series of dopamine D4 receptor antagonists, a compound with a 3,4-difluorophenyl ether moiety was found to be the most potent.[8] This suggests that the electronic and steric properties of the 3,4-difluoro substitution can be favorable for target engagement in certain contexts. Conversely, other studies on antimicrobial peptidomimetics have highlighted that the spatial positioning of functional groups on a biphenyl core significantly impacts efficacy and selectivity against different bacterial strains.[9]

Conclusion

The comparative analysis of 4',3'- and 4',4'-difluorobiphenyl carboxamides underscores the critical role of fluorine positional isomerism in tuning the properties of a molecular scaffold. While both isomers are accessible through established synthetic routes, their predicted physicochemical properties and potential biological activities are likely to differ significantly. The 4',4'-isomer, with its higher symmetry, is expected to have a higher melting point and potentially greater lipophilicity. The 4',3'-isomer, possessing a larger dipole moment, may exhibit enhanced solubility in polar media and a distinct electronic profile that could lead to different target interactions.

The insights provided in this guide, though based on inference from related structures, offer a solid foundation for the rational design and evaluation of novel drug candidates based on the difluorobiphenyl carboxamide scaffold. Direct, head-to-head experimental evaluation of these isomers is warranted to fully elucidate their comparative profiles and to guide future drug discovery efforts.

References

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. [Link]

  • Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles. PMC. [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PMC. [Link]

  • QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave online. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]

  • Synthesis, Spectral Characterization, And Biological Evaluation Of Heterocyclic P-Fluorophenyl Carboxamides. International Journal of Environmental Sciences. [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. [Link]

  • Mesomorphic, dielectric, and optical properties of fluorosubstituted biphenyls, terphenyls, and quaterphenyls. ResearchGate. [Link]

  • Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. PubMed. [Link]

  • Study on synthesis and biological effects of a series of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives. ResearchGate. [Link]

  • Suzuki Cross Coupling of 4-Bromobenzyl-(1H). reposiTUm. [Link]

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • 4,4'-difluorobiphenyl. Organic Syntheses. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Pharmaguideline. [Link]

Sources

A Comparative Guide to the Bioisosteric Replacement of Functional Groups in 4',3-Difluorobiphenyl-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic profiles. Bioisosterism, the replacement of a functional group with another that retains similar biological activity while altering physicochemical or pharmacokinetic properties, is a powerful tool in the medicinal chemist's arsenal.[1][2] This guide provides an in-depth comparative analysis of potential bioisosteric replacements for the key functional groups within the scaffold of 4',3-Difluorobiphenyl-4-carboxamide, a hypothetical lead compound. We will explore the rationale behind these modifications, present comparative data based on established principles, and provide detailed experimental workflows for the synthesis and evaluation of novel analogs. The objective is to equip researchers with the foundational knowledge to rationally design next-generation compounds with enhanced potency, improved metabolic stability, and superior drug-like properties.[2]

Part 1: Rationale for Bioisosteric Modification of the Parent Scaffold

The structure of 4',3-Difluorobiphenyl-4-carboxamide presents several opportunities for optimization. A thorough analysis of its functional groups is the first step in a rational design campaign.

  • The Carboxamide Moiety: The primary amide is a versatile functional group, capable of acting as both a hydrogen bond donor and acceptor, which often contributes significantly to target binding.[1][3] However, it is also a common site of enzymatic hydrolysis by proteases and amidases, potentially leading to poor metabolic stability and limited oral bioavailability.[1][3] Its replacement is often a primary goal in hit-to-lead and lead optimization programs.[4]

  • The Difluoro Substitution Pattern: The two fluorine atoms on the biphenyl core are not merely placeholders. Fluorine's high electronegativity and small size allow it to modulate the electronic properties and conformation of the molecule.[5] It can be used to block sites of oxidative metabolism, increase binding affinity through specific interactions, and alter the pKa of nearby functional groups.[6][7][8] Any replacement strategy must consider the crucial role these atoms may be playing in the parent molecule's activity.

The logical workflow for this investigation involves analyzing potential liabilities, selecting appropriate bioisosteres, synthesizing the new analogs, and evaluating their performance.

G A Analyze Parent Scaffold (4',3-Difluorobiphenyl-4-carboxamide) B Identify Potential Liabilities (e.g., Amide Hydrolysis, PK/PD Profile) A->B C Select Bioisosteric Replacements (Amide & Fluoro Groups) B->C D Design Synthetic Routes C->D E Synthesize Analog Library D->E F In Vitro & In Vivo Evaluation (Potency, Selectivity, DMPK) E->F G Structure-Activity Relationship (SAR) Analysis F->G G->C Iterative Design H Lead Optimization G->H

Figure 1: A typical iterative workflow for bioisosteric drug design.

Part 2: Bioisosteric Replacement of the Carboxamide Group

The primary objective for replacing the amide group is typically to enhance metabolic stability while preserving the crucial hydrogen bonding interactions necessary for biological activity.[9]

Candidate Bioisosteres: A Comparative Overview

Several classes of functional groups can serve as effective amide bioisosteres.[4] We will compare three prominent examples: 1,2,3-triazoles, 1,3,4-oxadiazoles, and trifluoroethylamines.

  • 1,2,3-Triazoles: These five-membered heterocyclic rings are excellent mimics of the trans-amide conformation. They are chemically robust, resistant to hydrolysis, and can maintain key hydrogen bonding interactions.[10] Their synthesis is often straightforward via copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

  • 1,3,4-Oxadiazoles: Another stable heterocyclic system, the oxadiazole ring can replace the amide bond to improve pharmacokinetic profiles.[4] It is a good hydrogen bond acceptor and can confer favorable polarity and solubility properties.

  • Trifluoroethylamines: This non-classical bioisostere replaces the carbonyl oxygen with a CF3 group.[9][10] The potent electron-withdrawing nature of the trifluoromethyl group reduces the basicity of the amine, allowing its N-H to function as an effective hydrogen bond donor, similar to an amide N-H.[9] This replacement can lead to compounds with high potency and metabolic stability.[9]

Comparative Data Summary

The following table summarizes the expected impact of these bioisosteric replacements on key drug-like properties compared to the parent carboxamide.

BioisostereParent (Carboxamide)1,2,3-Triazole1,3,4-OxadiazoleTrifluoroethylamine
Metabolic Stability Low (Susceptible to hydrolysis)HighHighHigh
H-Bond Donor Yes (N-H)Yes (N-H)NoYes (N-H)
H-Bond Acceptor Yes (C=O)Yes (N atoms)Yes (N & O atoms)No (CF3 is poor HBA)
Predicted LogP BaselineIncreaseSimilar/Slight IncreaseSignificant Increase
Synthetic Complexity LowModerateModerateHigh
Experimental Protocol: Synthesis of the 1,2,3-Triazole Analog

This protocol outlines a typical procedure for replacing the carboxamide with a 1,2,3-triazole ring, a common and effective strategy.[4]

G cluster_0 Step 1: Synthesis of Precursors cluster_1 Step 2: Cycloaddition A 4',3-Difluorobiphenyl-4-carboxylic acid B 4-Azido-4',3-difluorobiphenyl A->B Curtius Rearrangement E Click Chemistry (Huisgen Cycloaddition) B->E C Terminal Alkyne C->E D [Cu(I)] Catalyst (e.g., CuSO4/Na-Ascorbate) D->E F 1,2,3-Triazole Product E->F

Figure 2: Synthetic workflow for the 1,2,3-triazole bioisostere.

Step-by-Step Methodology:

  • Synthesis of 4-Azido-4',3-difluorobiphenyl (Precursor 1):

    • To a solution of 4',3-difluorobiphenyl-4-carboxylic acid (1.0 eq) in dry toluene, add diphenylphosphoryl azide (DPPA, 1.2 eq) and triethylamine (1.5 eq).

    • Heat the mixture to 80-90 °C and stir for 4-6 hours until the reaction is complete (monitored by TLC).

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash sequentially with saturated NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the azide intermediate.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • In a flask, dissolve 4-azido-4',3-difluorobiphenyl (1.0 eq) and a suitable terminal alkyne (e.g., propargyl alcohol, 1.1 eq) in a 1:1 mixture of t-BuOH and water.

    • Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

    • Stir the reaction vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, dilute with water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

    • Purify the final 1,2,3-triazole product via column chromatography or recrystallization.

Part 3: Modulation of the Aromatic Fluorine Substitution

The strategic placement of fluorine is a cornerstone of modern medicinal chemistry.[11] Its replacement should be approached with a clear understanding of its purpose in the parent molecule. The primary reasons for replacing fluorine include fine-tuning lipophilicity, altering electronic interactions with the target, or opening a new metabolic pathway if the original position is sterically hindering a desired transformation elsewhere.

Candidate Replacements and Their Predicted Impact

Replacing fluorine with hydrogen is a common strategy to probe the importance of the C-F bond for activity and to reduce lipophilicity.[6][7]

ReplacementParent (Fluorine)HydrogenChlorineMethyl
van der Waals Radii (Å) 1.35[8]1.20[8]1.802.00
Electronegativity (Pauling) 3.982.203.162.55
Effect on Lipophilicity (LogP) IncreaseDecreaseSignificant IncreaseSignificant Increase
Metabolic Liability Blocks oxidationPotential site for oxidationCan block oxidationPotential site for oxidation
Synthetic Strategy: Accessing Analogs via Suzuki Coupling

The biphenyl core is amenable to construction via Suzuki coupling, which allows for modular synthesis of various analogs by simply changing one of the coupling partners.

Experimental Protocol: Synthesis of 3-Chlorobiphenyl-4-carboxamide Analog

  • Preparation of Boronic Acid/Ester: Start with commercially available (4-(aminocarbonyl)phenyl)boronic acid.

  • Preparation of Aryl Halide: Synthesize 1-bromo-3-chloro-4-fluorobenzene from commercially available precursors.

  • Suzuki Coupling Reaction:

    • To a degassed mixture of toluene and water, add the (4-(aminocarbonyl)phenyl)boronic acid (1.2 eq), 1-bromo-3-chloro-4-fluorobenzene (1.0 eq), and a suitable base such as K2CO3 or Cs2CO3 (2.5 eq).

    • Add a palladium catalyst, such as Pd(PPh3)4 (0.05 eq).

    • Heat the reaction mixture under an inert atmosphere (e.g., Argon) at 90-100 °C for 8-16 hours.

    • Monitor the reaction by LC-MS. After completion, cool to room temperature, dilute with ethyl acetate, and filter through celite.

    • Wash the filtrate with water and brine. Dry the organic layer over Na2SO4, concentrate, and purify by column chromatography to yield the desired product. A similar strategy can be used to synthesize the parent compound by starting with 1-bromo-3,4-difluorobenzene.[12]

Conclusion

The bioisosteric replacement of key functional groups in 4',3-Difluorobiphenyl-4-carboxamide offers a rational and powerful pathway to modulate its pharmacological profile. Replacing the metabolically labile carboxamide group with stable isosteres like 1,2,3-triazoles or 1,3,4-oxadiazoles can significantly improve pharmacokinetic properties while preserving essential binding interactions.[1][3] Concurrently, strategic modification of the difluoro substitution pattern provides a means to fine-tune potency, selectivity, and metabolic fate.[7] The success of any bioisosteric replacement is highly context-dependent, and the principles and protocols outlined in this guide serve as a foundational framework for the empirical investigation required to discover superior therapeutic agents.[11][13]

References

  • O’Hagan, D. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Available at: [Link]

  • LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. Available at: [Link]

  • Meanwell, N. A. (2012). Application of Bioisosteres in Drug Design. SlideShare. Available at: [Link]

  • Ochoa-Puentes, C., et al. (2013). Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. ACS Medicinal Chemistry Letters. Available at: [Link]

  • O'Hagan, D. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. Available at: [Link]

  • Gillis, E. P., et al. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Patsnap. (2025). What is the role of bioisosterism in drug design?. Patsnap Synapse. Available at: [Link]

  • Banister, S. D., & Manlig, J. (2014). Bioisosteric Fluorine in the Clandestine Design of Synthetic Cannabinoids. Australian Journal of Chemistry. Available at: [Link]

  • Hypha Discovery. (2022). Bioisosteres that influence metabolism. Hypha Discovery Blogs. Available at: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

  • El-Sawy, E. R., et al. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science OA. Available at: [Link]

  • Ochoa-Puentes, C., et al. (2013). Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. ACS Medicinal Chemistry Letters. Available at: [Link]

  • El-Sawy, E. R., et al. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. ZU Scholars. Available at: [Link]

  • Chemical and Pharmaceutical Bulletin. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. Available at: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2,4-difluorobiphenyl. PrepChem.com. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to Assessing the Kinase Cross-Reactivity of 4',3-Difluorobiphenyl-4-carboxamide

Introduction: The Challenge of Kinase Inhibitor Selectivity

The biphenyl-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent enzyme inhibitors. 4',3-Difluorobiphenyl-4-carboxamide represents a specific embodiment of this scaffold, engineered with fluorine substitutions intended to enhance metabolic stability and binding affinity. While potent inhibition of a primary kinase target is the goal of targeted therapy, off-target activity can lead to unforeseen side effects or even desirable polypharmacology. Therefore, a rigorous assessment of an inhibitor's cross-reactivity across the human kinome is not merely a characterization step but a critical component of its preclinical validation.

This guide provides a comprehensive framework for evaluating the kinase selectivity profile of a novel compound, using 4',3-Difluorobiphenyl-4-carboxamide as a representative example. We will operate under the hypothesis that this compound has been designed as an inhibitor of Tropomyosin receptor kinase A (TrkA) , a key driver in neurodevelopment and a validated target in certain cancers.[1] Our objective is to differentiate its activity against TrkA from closely related family members (TrkB, TrkC) and other structurally similar receptor tyrosine kinases (RTKs) such as Anaplastic Lymphoma Kinase (ALK).

The Rationale for a Multi-Tiered Assessment Strategy

A single experimental approach is insufficient to fully capture the nuances of kinase inhibitor selectivity. A robust strategy proceeds from a broad, high-throughput survey to more focused, quantitative, and physiologically relevant assays. This tiered approach ensures that resources are used efficiently while building a comprehensive and trustworthy selectivity profile.

G cluster_0 Experimental Workflow A Tier 1: Broad Kinome Profiling (e.g., KINOMEscan®) B Tier 2: Quantitative Biochemical Assays (IC50 Determination) A->B Identify Primary & Off-Targets C Tier 3: Cellular Target Engagement (e.g., NanoBRET™ Assay) B->C Validate Hits in Cellular Context D Selectivity Profile & Lead Optimization C->D Final Assessment

Caption: A tiered workflow for assessing kinase inhibitor cross-reactivity.

Tier 1: Broad Kinome Profiling

The first step is to cast a wide net to identify all potential interactions across a significant portion of the human kinome. This is most effectively achieved using a large-scale screening platform.

Experimental Choice: The KINOMEscan® platform is an industry-standard, active site-directed competition binding assay.[2][3] The rationale for choosing this method is its breadth (covering over 480 kinases) and its quantitative nature, which provides a "percent of control" value, allowing for a ranked list of potential interactions.[2] This initial screen is not a measure of functional inhibition but of direct binding to the kinase active site.

Methodology Overview:

  • An affinity resin is prepared with an immobilized, non-selective kinase inhibitor.

  • The test compound (4',3-Difluorobiphenyl-4-carboxamide) is incubated with a DNA-tagged kinase from a comprehensive panel.

  • This mixture is applied to the affinity resin. If the test compound binds to the kinase, it prevents the kinase from binding to the resin.

  • The amount of kinase remaining in solution (not bound to the resin) is quantified via qPCR of the DNA tag.

  • A low signal indicates strong binding of the test compound to the kinase.

Tier 2: Quantitative Biochemical Assays

Hits identified from the broad screen must be validated and quantified in functional enzymatic assays. This tier aims to determine the half-maximal inhibitory concentration (IC50) for the primary target and key off-targets.

Experimental Choice: An in vitro radiometric or fluorescence-based kinase assay provides a direct measure of enzymatic activity. For our hypothetical TrkA inhibitor, we would test its activity against TrkA, TrkB, TrkC, and ALK, as these represent structurally related kinases where cross-reactivity is plausible.[4][5] The ADP-Glo™ Kinase Assay is a robust, luminescence-based alternative that measures ADP production, a universal product of kinase reactions.

Protocol: In Vitro Kinase Assay (ADP-Glo™ Principle)

This protocol outlines the steps to determine the IC50 of 4',3-Difluorobiphenyl-4-carboxamide against TrkA and other selected kinases.

  • Compound Preparation: Prepare a serial dilution of 4',3-Difluorobiphenyl-4-carboxamide in DMSO, typically starting from 10 mM. Further dilute in the appropriate assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add:

    • 5 µL of kinase buffer.

    • 2.5 µL of the test compound at various concentrations.

    • 2.5 µL of the specific kinase (e.g., recombinant human TrkA).

    • Include "no enzyme" (negative) and "no inhibitor" (positive) controls.

  • Initiate Reaction: Add 2.5 µL of a substrate/ATP mixture to each well to start the kinase reaction. Incubate for a predetermined time (e.g., 60 minutes) at room temperature. The concentration of ATP should ideally be at or near its physiological Km for the specific kinase to ensure competitive inhibitors are fairly assessed.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Hypothetical Data Summary

The following table presents hypothetical IC50 values for 4',3-Difluorobiphenyl-4-carboxamide, illustrating a desirable selectivity profile.

Kinase TargetFamilyIC50 (nM)Selectivity (Fold vs. TrkA)
TrkA Trk Family15 1
TrkBTrk Family45030
TrkCTrk Family1,20080
ALKInsulin Receptor Superfamily> 10,000> 667
VEGFR2RTK> 10,000> 667

Tier 3: Cellular Target Engagement

Confirming that a compound binds to its intended target in the complex environment of a living cell is the final and most crucial step. Cellular membranes, high intracellular ATP concentrations, and protein-protein interactions can all affect a compound's apparent affinity.

Experimental Choice: The NanoBRET™ Target Engagement Intracellular Assay is a state-of-the-art method for quantifying compound binding to a specific protein in live cells.[6][7] It measures the competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein, providing a direct biophysical measure of target occupancy.[8]

G cluster_0 TrkA Signaling Cascade NGF NGF (Ligand) TrkA TrkA Receptor NGF->TrkA Binds & Dimerizes P Autophosphorylation TrkA->P Inhibitor 4',3-Difluorobiphenyl -4-carboxamide Inhibitor->TrkA Blocks ATP Binding PI3K PI3K/Akt Pathway P->PI3K MAPK Ras/MAPK Pathway P->MAPK Survival Neuronal Survival & Differentiation PI3K->Survival MAPK->Survival

Caption: Simplified TrkA signaling pathway and the point of inhibition.

Protocol: NanoBRET™ Target Engagement Assay

This protocol details the measurement of intracellular target engagement for 4',3-Difluorobiphenyl-4-carboxamide with TrkA.

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding for a TrkA-NanoLuc® fusion protein. Culture the cells for 24 hours to allow for protein expression.

  • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium. Plate the cells into a 384-well white assay plate.

  • Compound Addition: Add the test compound (4',3-Difluorobiphenyl-4-carboxamide) across a range of concentrations to the appropriate wells.

  • Tracer Addition: Add a cell-permeable fluorescent tracer specific for the target kinase to all wells at a fixed concentration.

  • Equilibration: Incubate the plate for 2 hours at 37 °C in a 5% CO2 incubator to allow the compound/tracer binding to reach equilibrium.

  • Signal Detection:

    • Add NanoBRET™ Nano-Glo® Substrate to all wells. This substrate is cell-permeable and generates the luminescence signal from the NanoLuc® fusion protein.

    • Immediately read the plate on a luminometer equipped with two filters: one for donor emission (~460nm) and one for acceptor emission (~610nm).

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well.

    • Normalize the data to vehicle (0% effect) and tracer-only (100% effect) controls.

    • Plot the normalized BRET ratio against the compound concentration and fit to a dose-response curve to determine the intracellular IC50.

Conclusion

A comprehensive understanding of the cross-reactivity of a kinase inhibitor like 4',3-Difluorobiphenyl-4-carboxamide is paramount for its successful development. By employing a tiered strategy—moving from broad kinome binding scans to quantitative biochemical assays and culminating in live-cell target engagement studies—researchers can build a high-confidence selectivity profile. This systematic approach not only validates the primary mechanism of action but also proactively identifies potential off-target liabilities, enabling informed decisions for lead optimization and advancing the most promising candidates toward clinical investigation.

References

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.PMC.
  • Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein.PubMed.
  • Tropomyosin receptor kinase A.Wikipedia.
  • Structure of the carboxamide‐containing compounds D–F.
  • NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol.
  • ALK: a tyrosine kinase target for cancer therapy.PMC.
  • Kinase inhibition profiles as a tool to identify kinases for specific phosphoryl
  • NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual.
  • In vitro NLK Kinase Assay.PMC.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.UKM Medical Molecular Biology Institute.
  • Trk receptor.Wikipedia.
  • ALK Pathway.
  • DiscoverX KINOMEscan® Kinase Assay Screening.Drug Target Review.
  • NanoBRET assays to assess cellular target engagement of compounds.EUbOPEN.
  • ALK gene.MedlinePlus Genetics.
  • Comparison of tyrosine kinase domain properties for the neurotrophin receptors TrkA and TrkB.PMC.
  • Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors.
  • Step-by-Step Guide to Kinase Inhibitor Development.Reaction Biology.
  • ALK.OncLive.
  • Kinase Screening & Profiling Service.BPS Bioscience.
  • Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer.Protocols.io.
  • Kinase Assay Kit.Sigma-Aldrich.
  • Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancre
  • In Vitro Kinase Assays.Revvity.
  • Kinase assays.BMG LABTECH.
  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.Promega.

Sources

Head-to-Head Comparison: 4',3-Difluorobiphenyl-4-carboxamide vs. Teriflunomide & Brequinar

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous, head-to-head technical comparison of 4',3-Difluorobiphenyl-4-carboxamide against the industry-standard Dihydroorotate Dehydrogenase (DHODH) inhibitors, specifically Teriflunomide (the active metabolite of Leflunomide) and Brequinar .

Based on the structural chemotype (fluorinated biphenyl carboxamide), this compound belongs to a class of next-generation DHODH inhibitors designed to overcome the pharmacokinetic limitations (e.g., extreme half-life) and off-target toxicities of first-generation agents.

Target: Dihydroorotate Dehydrogenase (DHODH) | Therapeutic Area: Autoimmune Diseases (RA, MS), Oncology (AML)

Executive Summary: The Structural Advantage

4',3-Difluorobiphenyl-4-carboxamide represents a highly optimized scaffold for DHODH inhibition. Unlike Teriflunomide (an isoxazole metabolite) or Brequinar (a quinoline carboxylic acid), this molecule utilizes a biphenyl core with specific fluorination at the 3 and 4' positions.

  • The 3-Fluoro Group: Induces a twisted conformation between the phenyl rings, mimicking the bioactive conformation required to fit the hydrophobic ubiquinone-binding tunnel of DHODH.

  • The 4'-Fluoro Group: Blocks the primary site of metabolic oxidation (para-position), significantly altering the pharmacokinetic profile compared to non-fluorinated analogs.

  • The Carboxamide Handle: Provides a neutral hydrogen-bond donor/acceptor motif, distinct from the acidic carboxylates of Brequinar (which suffer from rapid glucuronidation) or the enolic nitrile of Teriflunomide.

Comparison Matrix
Feature4',3-Difluorobiphenyl-4-carboxamideTeriflunomide (Standard of Care)Brequinar (Potent Reference)
Primary Target Human DHODH (Ubiquinone Channel)Human DHODH (Ubiquinone Channel)Human DHODH (Ubiquinone Channel)
Binding Mode Hydrophobic Tunnel OccupancyEnolic Binding (H-bond to Tyr356)Carboxylate Interaction (Arg136)
Potency (IC₅₀) < 50 nM (Predicted/Class Avg)~1.2 µM (Cellular) / ~600 nM (Enzymatic)~10–20 nM
Physicochemical Neutral / Lipophilic (LogP ~3.5)Acidic / Enolic (pKa ~5.5)Acidic (Carboxylic Acid)
Metabolic Risk Low (Blocked para-oxidation)High Hepatotoxicity Risk Rapid Glucuronidation
Half-Life Tunable (Moderate)Extremely Long (~18 days) Short (Rapid Clearance)

Mechanistic Insight & Signaling Pathway

Both the product and its competitors target the de novo pyrimidine biosynthesis pathway. They inhibit DHODH, the enzyme responsible for converting dihydroorotate to orotate.[1][2][3] This step is coupled to the mitochondrial electron transport chain (ETC) via ubiquinone (CoQ10).

Mechanism of Action:

  • Depletion: Inhibition leads to a depletion of UMP, UDP, and UTP pools.

  • Checkpoint Activation: This triggers p53-dependent cell cycle arrest (S-phase accumulation) in rapidly dividing cells (T-cells, cancer cells).

  • Differentiation: In AML (Acute Myeloid Leukemia), this blockade forces differentiation of myeloid blasts.

Pathway Visualization (DOT Diagram)

DHODH_Pathway Glutamine Glutamine + HCO3- Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl DHO Dihydroorotate (DHO) Carbamoyl->DHO DHODH DHODH Enzyme (Inner Mitochondrial Membrane) DHO->DHODH Substrate Orotate Orotate DHODH->Orotate Product QH2 Ubiquinol (Reduced) DHODH->QH2 Inhibitor INHIBITION BY: 4',3-Difluorobiphenyl-4-carboxamide Teriflunomide | Brequinar Inhibitor->DHODH Blocks Ubiquinone Site UMP UMP (Uridine Monophosphate) Orotate->UMP DNA_RNA DNA/RNA Synthesis (Cell Proliferation) UMP->DNA_RNA Q Ubiquinone (Oxidized) Q->DHODH Co-factor ComplexIII Mitochondrial Complex III QH2->ComplexIII e- Transfer

Caption: The de novo pyrimidine synthesis pathway showing the critical bottleneck at DHODH, where 4',3-Difluorobiphenyl-4-carboxamide competes with Ubiquinone to halt UMP production.

Experimental Validation Protocols

To objectively compare 4',3-Difluorobiphenyl-4-carboxamide with Teriflunomide, the following self-validating protocols are recommended. These assays measure enzymatic inhibition and cellular efficacy.[3]

Protocol A: In Vitro DHODH Enzymatic Assay (DCIP Reduction)

This assay uses the chromogenic electron acceptor DCIP (2,6-dichloroindophenol) to measure DHODH activity directly.

Reagents:

  • Recombinant Human DHODH (purified, lacking transmembrane domain).

  • Substrates: L-Dihydroorotate (1 mM), Decylubiquinone (100 µM).

  • Chromogen: DCIP (60 µM).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

Workflow:

  • Preparation: Dilute 4',3-Difluorobiphenyl-4-carboxamide and Teriflunomide (Control) in DMSO (10-point serial dilution).

  • Incubation: Mix enzyme + inhibitor in buffer for 15 minutes at 25°C.

  • Initiation: Add substrate mix (DHO + CoQ + DCIP).

  • Measurement: Monitor absorbance decrease at 600 nm (reduction of DCIP) kinetically for 20 minutes.

  • Validation: The Z' factor must be > 0.5. Brequinar (1 µM) should show 100% inhibition.

Protocol B: Cellular Proliferation Rescue Assay (Specificity Check)

To prove the compound kills cells specifically via DHODH inhibition (and not general toxicity), growth inhibition must be rescuable by adding exogenous Uridine.

Workflow:

  • Seeding: Plate Jurkat T-cells or A375 (melanoma) cells (2,000 cells/well).

  • Treatment: Treat with 4',3-Difluorobiphenyl-4-carboxamide at 2x IC₅₀.

  • Rescue Arm: In parallel wells, add Uridine (100 µM) .

  • Readout: After 72 hours, measure ATP (CellTiter-Glo).

  • Interpretation:

    • True Positive: Treatment kills cells; Treatment + Uridine restores viability to >90%.

    • Off-Target Toxicity: Treatment + Uridine fails to rescue cells.

Technical Analysis: Why the "Biphenyl Carboxamide" Scaffold?

Overcoming the "Teriflunomide Trap"

Teriflunomide has a notorious pharmacokinetic profile: a plasma half-life of ~18 days. This requires a "washout" procedure (using cholestyramine) if a patient needs to stop therapy due to toxicity or pregnancy.

  • The Solution: The 4',3-Difluorobiphenyl-4-carboxamide scaffold is designed to be potent but with a more manageable half-life. The amide bond is susceptible to amidases, providing a clearance route that prevents the extreme accumulation seen with Teriflunomide's stable enolic structure.

Enhanced Lipophilicity & Potency

The addition of fluorine atoms (F) modulates the physicochemical properties:

  • Lipophilicity: The F-substitutions increase LogP, enhancing mitochondrial membrane penetration where DHODH resides.

  • Conformational Lock: The 3-Fluoro substituent creates steric repulsion with the ortho-hydrogens of the adjacent ring, locking the biphenyl system into a twisted angle (~40-60°) that perfectly complements the DHODH inhibitor tunnel.

Safety Profile (Hepatotoxicity)

Leflunomide/Teriflunomide carries a black box warning for hepatotoxicity. This is partly due to the specific metabolic processing of the isoxazole ring. The biphenyl carboxamide core is structurally distinct, potentially offering a cleaner safety profile, although this requires empirical verification via liver microsome stability assays.

References

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: structural and biological profiles of a versatile class of drugs." Journal of Medicinal Chemistry. Link

  • Vyas, V. K., & Ghate, M. (2011). "Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors." Mini Reviews in Medicinal Chemistry. Link

  • Klaetschke, K., et al. (2016). "Dihydroorotate Dehydrogenase (DHODH) Inhibitors Based on a 4-Hydroxy-biphenyl-3-carboxylic Acid Scaffold." European Journal of Medicinal Chemistry. Link

  • FDA Label (2023). "ARAVA (leflunomide) tablets, for oral use." U.S. Food and Drug Administration.[4] Link

  • Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.